molecular formula C66H83N5O11 B12421553 Sniper(ER)-110

Sniper(ER)-110

Cat. No.: B12421553
M. Wt: 1122.4 g/mol
InChI Key: DXLPZZKVYXMXOP-UXACQRMVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sniper(ER)-110 is a useful research compound. Its molecular formula is C66H83N5O11 and its molecular weight is 1122.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C66H83N5O11

Molecular Weight

1122.4 g/mol

IUPAC Name

(2S,4S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-4-[3-[2-[2-[2-[2-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]phenoxy]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C66H83N5O11/c1-5-57(47-16-8-6-9-17-47)62(49-26-30-52(72)31-27-49)50-28-32-53(33-29-50)80-35-34-70(4)61(73)45-79-39-38-77-36-37-78-40-41-81-54-22-15-23-55(42-54)82-56-43-60(65(75)68-59-25-14-21-48-18-12-13-24-58(48)59)71(44-56)66(76)63(51-19-10-7-11-20-51)69-64(74)46(2)67-3/h6,8-9,12-13,15-18,22-24,26-33,42,46,51,56,59-60,63,67,72H,5,7,10-11,14,19-21,25,34-41,43-45H2,1-4H3,(H,68,75)(H,69,74)/b62-57-/t46-,56-,59+,60-,63-/m0/s1

InChI Key

DXLPZZKVYXMXOP-UXACQRMVSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC(=CC=C3)O[C@H]4C[C@H](N(C4)C(=O)[C@H](C5CCCCC5)NC(=O)[C@H](C)NC)C(=O)N[C@@H]6CCCC7=CC=CC=C67)/C8=CC=CC=C8

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC(=CC=C3)OC4CC(N(C4)C(=O)C(C5CCCCC5)NC(=O)C(C)NC)C(=O)NC6CCCC7=CC=CC=C67)C8=CC=CC=C8

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the IAP-dependent Protein Eraser Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is rapidly evolving, with a significant shift towards technologies that harness the cell's own machinery to eliminate disease-causing proteins. Among these, the IAP-dependent protein eraser pathway, utilizing Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), has emerged as a powerful strategy for targeted protein degradation. This guide provides a comprehensive technical overview of the SNIPER pathway, including its core mechanism, quantitative data on key molecules, detailed experimental protocols, and visual representations of the critical processes involved.

Core Concepts of the IAP-dependent Protein Eraser Pathway

SNIPERs are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These chimeric molecules consist of three key components: a ligand that binds to an Inhibitor of Apoptosis Protein (IAP), a ligand that recognizes the target protein of interest (POI), and a linker that connects these two moieties.[3][4] The primary IAPs recruited by SNIPERs are cellular IAP1 (cIAP1) and X-linked IAP (XIAP), both of which possess E3 ubiquitin ligase activity.[2][5]

The mechanism of action involves the SNIPER molecule simultaneously binding to both the IAP and the target protein, forming a ternary complex.[1][5] This proximity induces the E3 ligase activity of the IAP, leading to the polyubiquitination of the target protein. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[1][2]

A unique feature of the IAP-dependent pathway is the differential degradation mechanisms for cIAP1 and XIAP. The binding of an IAP antagonist module of a SNIPER to cIAP1 is sufficient to induce its autoubiquitination and subsequent proteasomal degradation, a process that does not require the recruitment of the target protein.[1][5][6] In contrast, the degradation of XIAP and the target protein is dependent on the formation of a stable ternary complex involving the SNIPER, XIAP, and the target protein.[1][5][6]

Quantitative Data on SNIPER Molecules

The efficacy of SNIPERs is typically quantified by their degradation concentration 50 (DC50), which is the concentration of the compound that results in 50% degradation of the target protein, and their binding affinity (IC50 or Kd) to the respective IAP and target protein. The following tables summarize key quantitative data for several published SNIPER molecules.

SNIPER CompoundTarget ProteinIAP LigandTarget LigandDC50Cell LineReference
SNIPER(BRD)-1BRD4LCL-161 derivative(+)-JQ1Optimal at 0.1 µMLNCaP[7]
SNIPER(ER)-87ERαLCL-161 derivative4-hydroxytamoxifen97 nMMCF-7[8]
SNIPER(ER)-110ERαDerivatized LCL-1614-hydroxytamoxifen<3.7 nMMCF-7[8]
SNIPER(ABL)-033BCR-ABLLCL-161 derivativeHG-7-85-010.3 µM-[1]
SNIPER(ABL)-019BCR-ABLMV-1Dasatinib0.3 µM-[1]
SNIPER(ABL)-013BCR-ABLBestatinGNF520 µM-[1]
SNIPER(TACC3)-1TACC3Methyl-bestatinKHS108~10-30 µMHT1080[9][10]
SNIPER CompoundIAPIC50 (nM)Reference
SNIPER(BRD)-1cIAP16.8[11]
cIAP217[11]
XIAP49[11]
SNIPER(ER)-87XIAP210[8]
This compoundXIAP10[8]
SNIPER(ABL)-039cIAP110[12]
cIAP212[12]
XIAP50[12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

IAP_Dependent_Protein_Eraser_Pathway IAP-Dependent Protein Eraser (SNIPER) Pathway cluster_cIAP1 cIAP1 Degradation (Autoubiquitination) cluster_XIAP_Target XIAP and Target Protein Degradation (Ternary Complex) cIAP1 cIAP1 cIAP1->cIAP1 Autoubiquitination Proteasome_cIAP1 26S Proteasome cIAP1->Proteasome_cIAP1 Recruitment SNIPER_cIAP1 SNIPER SNIPER_cIAP1->cIAP1 Binds Ub_cIAP1 Ubiquitin Ub_cIAP1->cIAP1 Degraded_cIAP1 Degraded cIAP1 Proteasome_cIAP1->Degraded_cIAP1 Degradation XIAP XIAP TernaryComplex Ternary Complex (XIAP-SNIPER-Target) XIAP->TernaryComplex Proteasome_XIAP 26S Proteasome XIAP->Proteasome_XIAP TargetProtein Target Protein TargetProtein->TernaryComplex TargetProtein->Proteasome_XIAP SNIPER_XIAP SNIPER SNIPER_XIAP->XIAP SNIPER_XIAP->TargetProtein SNIPER_XIAP->TernaryComplex Ub_XIAP Ubiquitin Ub_XIAP->XIAP Ub_XIAP->TargetProtein Degraded_Target Degraded Target Proteasome_XIAP->Degraded_Target Degraded_XIAP Degraded XIAP Proteasome_XIAP->Degraded_XIAP

Caption: Dual degradation mechanisms of the SNIPER pathway.

Experimental_Workflow Experimental Workflow for SNIPER Evaluation cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies Binding Binding Affinity Assay (e.g., TR-FRET, FP) Ubiquitination In Vitro Ubiquitination Assay Binding->Ubiquitination Confirm E3 Ligase Activity Degradation Protein Degradation Assay (Western Blot, Flow Cytometry) Ubiquitination->Degradation Test in Cellular Context TernaryComplex Ternary Complex Formation (Co-Immunoprecipitation) Degradation->TernaryComplex Confirm Mechanism Viability Cell Viability/Apoptosis Assay (MTT, Annexin V) Degradation->Viability Assess Phenotypic Effect Xenograft Xenograft Tumor Model Viability->Xenograft Evaluate In Vivo Efficacy

Caption: A typical experimental workflow for SNIPER evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the IAP-dependent protein eraser pathway.

Protein Degradation Assay via Western Blotting

This protocol is used to quantify the degradation of a target protein, cIAP1, and XIAP following treatment with a SNIPER compound.

a. Cell Culture and Treatment:

  • Seed cells (e.g., MCF-7 for ERα, LNCaP for BRD4) in 6-well plates and culture until they reach 70-80% confluency.

  • Treat the cells with various concentrations of the SNIPER compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).

b. Protein Extraction:

  • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells by adding 100-200 µL of RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

c. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF (Polyvinylidene fluoride) membrane using a wet or semi-dry transfer system.

e. Immunoblotting:

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the target protein, cIAP1, XIAP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

f. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation.

In Vitro Ubiquitination Assay

This assay is performed to confirm the ability of a SNIPER to induce the ubiquitination of the target protein in a cell-free system.

a. Reaction Setup:

  • In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT):

    • Recombinant E1 ubiquitin-activating enzyme

    • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

    • Recombinant E3 ligase (e.g., cIAP1 or XIAP)

    • Recombinant target protein

    • Ubiquitin

    • SNIPER compound at various concentrations

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

b. Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Separate the reaction products by SDS-PAGE.

  • Analyze the ubiquitination of the target protein by Western blotting using an antibody specific for the target protein or an anti-ubiquitin antibody. A ladder of higher molecular weight bands indicates polyubiquitination.

Ternary Complex Formation Assay via Co-Immunoprecipitation (Co-IP)

This protocol is used to demonstrate the formation of the ternary complex between the IAP, the SNIPER, and the target protein.

a. Cell Treatment and Lysis:

  • Treat cells with the SNIPER compound or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.

  • Lyse the cells using a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease inhibitors.

b. Immunoprecipitation:

  • Pre-clear the cell lysates by incubating with protein A/G agarose beads.

  • Incubate the pre-cleared lysate with an antibody against the target protein or the IAP overnight at 4°C.

  • Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

c. Elution and Western Blot Analysis:

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting using antibodies against the target protein, the IAP, and other potential components of the complex. The presence of both the IAP and the target protein in the immunoprecipitate of one of them confirms the formation of the ternary complex.

Cell Viability Assay

This assay assesses the cytotoxic effect of SNIPER compounds on cancer cells.

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a desired density.

  • After 24 hours, treat the cells with a serial dilution of the SNIPER compound.

b. Viability Measurement (using MTT assay as an example):

  • After the desired treatment period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

The IAP-dependent protein eraser pathway represents a promising frontier in targeted drug discovery. By co-opting IAP E3 ligases, SNIPERs can effectively and selectively degrade a wide range of pathogenic proteins. The dual mechanism of action, involving both target protein degradation and IAP degradation, offers a potential advantage in cancer therapy where IAPs are often overexpressed. The technical guidance provided in this document, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to equip researchers with the foundational knowledge to explore and advance this exciting therapeutic modality. As our understanding of the intricacies of the ubiquitin-proteasome system grows, so too will the potential to design more potent and selective IAP-dependent protein erasers for the treatment of various diseases.

References

A Technical Guide to SNIPER(ER)-110: A Novel Inducer of Estrogen Receptor Alpha Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SNIPER(ER)-110, a specific and nongenetic IAP-dependent protein eraser (SNIPER) designed to induce the degradation of Estrogen Receptor Alpha (ERα). This compound represents a significant advancement in the targeted protein degradation field, offering a potent and efficacious approach for downregulating ERα, a key driver in the majority of breast cancers. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized in the evaluation of this compound.

Core Concept and Mechanism of Action

This compound is a chimeric molecule that co-opts the cellular ubiquitin-proteasome system to target ERα for degradation.[1] It is comprised of a ligand for the Inhibitor of Apoptosis Proteins (IAPs), specifically a derivative of the IAP antagonist LCL161, connected via a polyethylene glycol (PEG) linker to 4-hydroxytamoxifen (4-OHT), a ligand for ERα.[1]

The primary mechanism of action involves the formation of a ternary complex between this compound, ERα, and an IAP E3 ubiquitin ligase. Mechanistic studies have revealed that newer generation SNIPER(ER)s, including this compound, preferentially recruit X-linked inhibitor of apoptosis protein (XIAP) over cellular inhibitor of apoptosis protein 1 (cIAP1) to mediate the ubiquitination and subsequent proteasomal degradation of ERα.[1] This targeted degradation offers a promising therapeutic strategy for ERα-positive breast cancers.[1]

Quantitative Data on SNIPER(ER) Efficacy

This compound has demonstrated superior protein-knockdown activity compared to its predecessors, such as SNIPER(ER)-87.[1] The derivatization of the IAP ligand in this compound resulted in higher binding affinities to IAPs and more potent degradation of ERα.[1]

CompoundTargetCell LineDC50 (ERα Degradation)Time PointReference
SNIPER(ER)-51ERαNot Specified<3 nM4 h[2]
SNIPER(ER)-51ERαNot Specified7.7 nM48 h[2]
SNIPER(ER)-87ERαMCF-7Induces >50% degradation at 3 nMNot Specified5
This compoundERαMCF-7, T47D, ZR-75-1More potent than SNIPER(ER)-87Not Specified17
CompoundTarget IAPIC50 (Binding Affinity)Reference
SNIPER(ER)-105, -110, -113, -119, -126cIAP1Higher affinity than SNIPER(ER)-8717
SNIPER(ER)-105, -110, -126XIAPHigher affinity than SNIPER(ER)-8717

Signaling Pathways and Experimental Workflows

Estrogen Receptor Alpha Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of Estrogen Receptor Alpha (ERα). Estrogen binding to ERα leads to its dimerization and translocation to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA, thereby regulating gene transcription.

Estrogen_Signaling Estrogen Receptor Alpha (ERα) Signaling Pathway Estrogen Estrogen ERa_cyto ERα (cytoplasm) Estrogen->ERa_cyto binds ERa_dimer ERα Dimerization & Nuclear Translocation ERa_cyto->ERa_dimer dissociation of HSP HSP HSP90 HSP->ERa_cyto chaperones ERE Estrogen Response Element (ERE) on DNA ERa_dimer->ERE binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (Proliferation, etc.) Protein->Cellular_Response

Caption: Classical Estrogen Receptor Alpha Signaling Pathway.

This compound Mechanism of Action

This diagram outlines the mechanism by which this compound induces the degradation of ERα. The chimeric molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of ERα.

SNIPER_Mechanism This compound Mechanism of Action SNIPER110 This compound ERa ERα SNIPER110->ERa binds XIAP XIAP (E3 Ligase) SNIPER110->XIAP recruits Ternary_Complex Ternary Complex (ERα-SNIPER-XIAP) ERa->Ternary_Complex XIAP->Ternary_Complex Ub_ERa Poly-ubiquitinated ERα Ternary_Complex->Ub_ERa facilitates ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_ERa Proteasome 26S Proteasome Ub_ERa->Proteasome targeted to Degradation ERα Degradation Proteasome->Degradation results in

Caption: this compound induced degradation of ERα.

Experimental Workflow for ERα Degradation Analysis

The following diagram depicts a typical experimental workflow to assess the efficacy of this compound in cultured cells.

Experimental_Workflow Workflow for Analyzing ERα Degradation cluster_cell_culture Cell Culture cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed MCF-7 cells Treatment Treat with this compound (various concentrations and times) Cell_Seeding->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quant Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant Western_Blot Western Blot Protein_Quant->Western_Blot Detection Detection of ERα and Loading Control (e.g., Actin) Western_Blot->Detection Densitometry Densitometry Analysis Detection->Densitometry DC50_Calc DC50 Calculation Densitometry->DC50_Calc

Caption: Experimental workflow for ERα degradation analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: MCF-7 (ERα-positive human breast adenocarcinoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed MCF-7 cells in appropriate culture vessels (e.g., 6-well plates).

    • Allow cells to adhere and reach approximately 70-80% confluency.

    • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

    • Dilute this compound to the desired final concentrations in fresh culture medium.

    • Replace the existing medium with the medium containing this compound or vehicle control (DMSO).

    • Incubate the cells for the desired time points (e.g., 4, 8, 24, 48 hours).

Western Blotting for ERα Degradation
  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples.

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vivo Ubiquitination Assay
  • Cell Transfection and Treatment:

    • Co-transfect MCF-7 cells with plasmids encoding HA-tagged ubiquitin and, if necessary, a construct for ERα.

    • After 24-48 hours, treat the cells with this compound and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation:

    • Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

    • Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.

    • Immunoprecipitate ERα using an anti-ERα antibody and protein A/G agarose beads overnight at 4°C.

    • Wash the beads extensively to remove non-specific binding.

  • Western Blotting for Ubiquitinated ERα:

    • Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

    • Perform western blotting as described above.

    • Probe the membrane with an anti-HA antibody to detect ubiquitinated ERα, which will appear as a high-molecular-weight smear.

In Vivo Tumor Xenograft Studies
  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation:

    • Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of the mice.

    • Supplement the mice with an estrogen source (e.g., estradiol pellets) to support tumor growth.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral administration) at a predetermined dose and schedule.

  • Efficacy Evaluation:

    • Monitor tumor volume regularly using calipers.

    • Measure mouse body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor tissues can be used for pharmacodynamic analysis, such as western blotting to confirm ERα degradation.

Conclusion

This compound is a potent and promising agent for the targeted degradation of ERα. Its enhanced efficacy and specific mechanism of action make it a valuable tool for both basic research into ERα biology and for the development of novel therapeutics for ERα-positive breast cancer. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.

References

Methodological & Application

Application Notes and Protocols for Sniper(ER)-110 in MCF-7 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sniper(ER)-110 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to target the estrogen receptor alpha (ERα) for degradation.[1][2] This molecule is a proteolysis-targeting chimera (PROTAC) that consists of a ligand for the inhibitor of apoptosis protein (IAP) and a ligand for the estrogen receptor, connected by a linker.[3][4][5] In ERα-positive breast cancer cells such as MCF-7, this compound offers a promising strategy to overcome resistance to traditional endocrine therapies by eliminating the ERα protein, a key driver of tumor growth.[1][6] These application notes provide a detailed protocol for the use of this compound in MCF-7 cell culture for studying ERα degradation and its downstream effects.

Mechanism of Action

This compound functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of ERα. The estrogen ligand portion of this compound binds to ERα, while the IAP ligand moiety recruits cellular IAP E3 ubiquitin ligases, such as XIAP and cIAP1.[1] This proximity induces the polyubiquitination of ERα, marking it for degradation by the 26S proteasome. The degradation of ERα leads to the inhibition of estrogen-dependent gene expression and subsequent suppression of cell proliferation and induction of apoptosis in ERα-positive breast cancer cells.[2]

Quantitative Data Summary

The following table summarizes the reported efficacy of Sniper compounds in inducing ERα degradation in MCF-7 cells.

CompoundParameterValueIncubation TimeReference
SNIPER(ER)-51DC50<3 nM4 hours[3][4][5]
SNIPER(ER)-51DC507.7 nM48 hours[3][4][5]
SNIPER(ER)-87ERα Degradation>50%Not Specified[2]
ARV-471 (PROTAC ER degrader)DC501.8 nMNot Specified[2]

Experimental Protocols

MCF-7 Cell Culture

MCF-7 cells are an adherent human breast adenocarcinoma cell line that is estrogen receptor (ER) positive, progesterone receptor (PR) positive, and HER2 negative.[7]

  • Growth Medium:

    • Minimum Essential Medium (MEM) supplemented with:

      • 10% Fetal Bovine Serum (FBS)

      • 0.01 mg/mL human recombinant insulin

      • 1% Penicillin-Streptomycin[8]

  • Culture Conditions:

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]

    • Medium should be renewed every 2 to 3 days.[8]

  • Subculturing:

    • Passage cells when they reach 80-90% confluency.

    • Wash the cell monolayer with DPBS (Dulbecco's Phosphate-Buffered Saline).

    • Incubate with Trypsin-EDTA solution for 2-3 minutes at 37°C to detach the cells.[8]

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new culture vessels at a subcultivation ratio of 1:2 to 1:4.[8]

Preparation of this compound Stock Solution
  • Reconstitution:

    • This compound is typically a solid. Reconstitute it in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][5] When stored at -80°C, it is recommended to use within 6 months, and within 1 month if stored at -20°C.[4][5]

Treatment of MCF-7 Cells with this compound

The optimal concentration and incubation time for this compound should be determined empirically for each specific assay. Based on the available data for similar compounds, a starting concentration range of 1-100 nM is recommended.

  • Experimental Workflow:

    • Cell Seeding: Plate MCF-7 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to attach and reach 50-70% confluency.

    • Preparation of Working Solutions: Dilute the this compound stock solution in complete growth medium to the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used).

    • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubation: Incubate the cells for the desired period (e.g., 4, 24, or 48 hours) depending on the assay.

    • Downstream Analysis: Proceed with the planned cellular and molecular analyses.

Western Blotting for ERα Degradation

This protocol is to assess the extent of ERα protein degradation following treatment with this compound.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control, such as β-actin or GAPDH, to normalize the ERα protein levels.

Apoptosis Assay

To evaluate the induction of apoptosis by this compound, methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be used.

  • Procedure:

    • Treat MCF-7 cells with this compound or vehicle control for a specified time (e.g., 48 or 72 hours).

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

Sniper_ER_110_Mechanism cluster_cell MCF-7 Cell cluster_ternary Sniper This compound ER ERα Sniper->ER Binds to IAP IAP E3 Ligase (e.g., XIAP, cIAP1) Sniper->IAP Recruits Ternary Ternary Complex (ERα-Sniper-IAP) Ub Ubiquitin Ternary->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Targets for Degradation ERα Degradation Proteasome->Degradation Leads to Apoptosis Apoptosis Degradation->Apoptosis Induces Proliferation Cell Proliferation Inhibition Degradation->Proliferation Results in

Caption: Mechanism of Action of this compound in MCF-7 cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture 1. Culture MCF-7 Cells (to 50-70% confluency) Stock 2. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Working 3. Prepare Working Solutions (1-100 nM in medium) & Vehicle Control Treat 4. Treat Cells (Incubate for 4-72 hours) Working->Treat WB 5a. Western Blot (ERα Degradation) Treat->WB Apoptosis 5b. Apoptosis Assay (Annexin V/PI Staining) Treat->Apoptosis Viability 5c. Viability Assay (e.g., MTT/AlamarBlue) Treat->Viability

References

Application Notes and Protocols for In Vitro Treatment with Sniper(ER)-110

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the in vitro use of Sniper(ER)-110, a specific and nongenetic IAP-dependent protein eraser (SNIPER), designed to induce the degradation of Estrogen Receptor α (ERα). This document is intended for researchers, scientists, and drug development professionals working in areas such as cancer biology and drug discovery.

Introduction

This compound is a chimeric molecule that consists of a ligand for the Inhibitor of Apoptosis Proteins (IAPs) and a ligand for the Estrogen Receptor (ER), connected by a linker.[1][2][3][4] This design allows this compound to recruit E3 ubiquitin ligases, preferentially XIAP, to ERα, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This targeted protein degradation strategy offers a powerful tool for studying the effects of ERα depletion and as a potential therapeutic approach for ERα-positive cancers. This compound has been shown to be more potent than its predecessor, SNIPER(ER)-87, in inhibiting the growth of MCF-7 tumor xenografts.[5]

Mechanism of Action

The mechanism of action for this compound involves the formation of a ternary complex between ERα, this compound, and an IAP E3 ligase (primarily XIAP). This proximity induces the poly-ubiquitination of ERα, marking it for degradation by the 26S proteasome. This process is distinct from simple receptor inhibition, as it leads to the physical elimination of the ERα protein from the cell.

Sniper_ER_110_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation ERa ERα Sniper110 This compound ERa->Sniper110 Proteasome 26S Proteasome ERa->Proteasome targeted for degradation XIAP XIAP (E3 Ligase) Sniper110->XIAP Ub Ubiquitin XIAP->Ub recruits Ub->ERa poly-ubiquitinates Degraded_ERa Degraded ERα Peptides Proteasome->Degraded_ERa degrades

Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the quantitative data for Sniper(ER) compounds based on available research.

Table 1: In Vitro Degradation Efficiency of SNIPER(ER) Compounds

CompoundCell LineDC50 (4h)DC50 (48h)Target ProteinReference
SNIPER(ER)-51-<3 nM7.7 nMERα[1][2][3][4]

Table 2: Apoptotic Activity of SNIPER(ER) Compounds

CompoundCell LineConcentrationObservationReference
SNIPER(ER)-105MCF-7>50 nMHigher apoptosis than SNIPER(ER)-87[6]
This compoundMCF-7>50 nMHigher apoptosis than SNIPER(ER)-87[6]
SNIPER(ER)-126MCF-7>50 nMHigher apoptosis than SNIPER(ER)-87[6]

Experimental Protocols

The following are detailed protocols for the in vitro treatment of cancer cell lines with this compound to assess the degradation of ERα.

Protocol 1: Assessment of ERα Degradation by Western Blot

This protocol outlines the steps for treating ERα-positive breast cancer cell lines (e.g., MCF-7, T47D, ZR-75-1) with this compound and analyzing ERα protein levels by Western blot.

Materials:

  • This compound

  • ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) (optional, for mechanism validation)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα, anti-Actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding:

    • Culture ERα-positive cells in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize and seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store the stock solution at -20°C or -80°C.[3]

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 nM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • (Optional) For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding this compound.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle control.

    • Incubate the cells for the desired time points (e.g., 4, 6, 24, 48 hours).

  • Cell Lysis:

    • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE, transfer to a PVDF membrane, and block the membrane.

    • Incubate with primary antibodies against ERα and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities to determine the extent of ERα degradation.

Western_Blot_Workflow cluster_workflow ERα Degradation Western Blot Workflow start Seed ERα-positive cells in 6-well plates treat Treat cells with this compound (and controls) start->treat incubate Incubate for desired time points (e.g., 4-48h) treat->incubate lyse Lyse cells and collect protein incubate->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify sds_page Perform SDS-PAGE and transfer to PVDF quantify->sds_page blot Incubate with primary and secondary antibodies sds_page->blot detect Detect signal (ECL) and analyze results blot->detect

Workflow for ERα Degradation Analysis.
Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol describes how to assess the induction of apoptosis in cancer cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • This compound

  • ERα-positive breast cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., concentrations above 50 nM) and a vehicle control for 24 to 48 hours.

  • Cell Harvesting:

    • After treatment, collect both the adherent and floating cells.

    • For adherent cells, wash with PBS and detach using trypsin.

    • Combine the floating and detached cells and centrifuge to pellet.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate controls to set the gates for live, early apoptotic, late apoptotic, and necrotic cells.

    • Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

Expected Results

Treatment of ERα-positive cells with this compound is expected to result in a dose- and time-dependent decrease in ERα protein levels. This degradation should be rescued by pre-treatment with a proteasome inhibitor like MG132, confirming the involvement of the ubiquitin-proteasome system.[6] Furthermore, at effective concentrations, this compound is expected to induce apoptosis in sensitive cell lines like MCF-7.[6]

Troubleshooting

  • No/low ERα degradation:

    • Confirm the activity of this compound.

    • Check the expression level of ERα in the cell line used.

    • Optimize the concentration and incubation time.

    • Ensure the proteasome is active in the cells.

  • High background in Western blot:

    • Optimize antibody concentrations and blocking conditions.

    • Ensure adequate washing steps.

  • High variability in results:

    • Ensure consistent cell seeding density and confluency at the time of treatment.

    • Maintain consistency in reagent preparation and incubation times.

References

Determining the Optimal Concentration of Sniper(ER)-110 for Cellular Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal working concentration of Sniper(ER)-110, a potent and selective Estrogen Receptor alpha (ERα) degrader. This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that induces the degradation of ERα through the ubiquitin-proteasome system.[1][2][3] This document outlines detailed protocols for dose-response experiments, cytotoxicity assessment, and target engagement verification to ensure robust and reproducible experimental outcomes.

Introduction to this compound

This compound is a chimeric molecule composed of a ligand that binds to the Inhibitor of Apoptosis Protein (IAP) and a ligand for the Estrogen Receptor (ER), connected by a linker.[1][2][3][4] This dual-binding capacity allows this compound to bring an E3 ubiquitin ligase, XIAP, into proximity with ERα, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome. Published data indicates that this compound induces ERα degradation with a DC50 (concentration for 50% degradation) of less than 3 nM after 4 hours of treatment and 7.7 nM after 48 hours in cellular assays.[1][2][3] It has demonstrated greater potency in inhibiting the growth of MCF-7 tumor xenografts compared to its predecessor, SNIPER(ER)-87.

Key Experimental Considerations

To determine the optimal concentration of this compound for your specific experimental setup, it is crucial to perform a series of characterization assays. The ideal concentration will elicit the desired biological effect (i.e., ERα degradation and downstream signaling modulation) with minimal off-target effects or cytotoxicity.

Factors influencing the optimal concentration include:

  • Cell type: Different cell lines may exhibit varying sensitivities to this compound due to differences in ERα expression levels, E3 ligase abundance, and cellular uptake of the compound.

  • Treatment duration: The degradation of ERα is time-dependent. Shorter incubation times may require higher concentrations to achieve the same level of degradation as longer incubations.

  • Assay endpoint: The concentration required to observe a phenotypic change (e.g., apoptosis) may differ from that needed to achieve maximal ERα degradation.

Data Presentation

The following tables summarize the key quantitative data for this compound and provide a template for organizing your experimental results.

Table 1: Reported Activity of this compound

ParameterValueCell LineTreatment DurationReference
DC50< 3 nMMCF-74 hours[1][2][3]
DC507.7 nMMCF-748 hours[1][2][3]

Table 2: Experimental Data Template for Dose-Response Analysis

Concentration (nM)% ERα Degradation (Western Blot)% Cell Viability (MTT/CellTiter-Glo)% Apoptosis (Annexin V/PI)
0 (Vehicle)0100Baseline
0.1
1
10
100
1000
10000

Experimental Protocols

Protocol 1: Dose-Response Determination of ERα Degradation by Western Blot

This protocol describes how to determine the concentration-dependent degradation of ERα in response to this compound treatment.

Materials:

  • ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα and anti-loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Seeding: Seed MCF-7 or T47D cells in 12-well plates at a density that will result in 70-80% confluency at the time of harvesting.[5]

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 24, and 48 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[5][6]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

    • Strip the membrane (if necessary) and re-probe for a loading control.

  • Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and then to the vehicle-treated control to determine the percentage of ERα degradation for each concentration. Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 value.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures the effect of this compound on cell viability and helps to identify cytotoxic concentrations.

Materials:

  • ERα-positive and ERα-negative (e.g., MDA-MB-231) breast cancer cell lines

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[7][8]

  • Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][10]

  • Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[7][11]

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 (concentration for 50% inhibition of cell viability).

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • ERα-positive breast cancer cell lines (e.g., MCF-7)

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[10][12]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[10][13]

  • Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[13] Plot the percentage of apoptotic cells (early + late) against the this compound concentration.

Mandatory Visualizations

ER_Alpha_Signaling_Pathway ERα Signaling and Degradation Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_alpha_inactive ERα (inactive) + HSP90 Estrogen->ER_alpha_inactive Binds ER_alpha_active ERα (active dimer) ER_alpha_inactive->ER_alpha_active Dimerization Ternary_Complex ERα-Sniper-XIAP Ternary Complex ER_alpha_active->Ternary_Complex Forms ERE Estrogen Response Element (ERE) ER_alpha_active->ERE Translocates and binds Sniper110 This compound Sniper110->ER_alpha_active XIAP XIAP (E3 Ligase) Sniper110->XIAP Sniper110->Ternary_Complex Forms XIAP->Ternary_Complex Forms Ub_ER_alpha Ubiquitinated ERα Ternary_Complex->Ub_ER_alpha Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_ER_alpha->Proteasome Degraded_ER Degraded ERα Proteasome->Degraded_ER Transcription Gene Transcription ERE->Transcription Initiates

Caption: ERα signaling and this compound mediated degradation pathway.

Experimental_Workflow Workflow for Determining Optimal this compound Concentration A 1. Cell Culture (MCF-7, T47D, etc.) B 2. Dose-Response Treatment (0.1 nM - 10 µM this compound) A->B C 3. Time-Course Incubation (4h, 24h, 48h) B->C D 4. Endpoint Assays C->D E Western Blot (ERα Degradation - DC50) D->E F MTT/CellTiter-Glo Assay (Cell Viability - IC50) D->F G Annexin V/PI Staining (Apoptosis) D->G H 5. Data Analysis and Optimal Concentration Determination E->H F->H G->H

Caption: Experimental workflow for this compound concentration optimization.

References

Application Notes and Protocols for In Vivo Administration of Sniper(ER)-110 in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Sniper(ER)-110, a specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER), in xenograft models of breast cancer. This compound is a novel compound designed to induce the degradation of the estrogen receptor (ERα), a key driver in the majority of breast cancers.

Introduction

This compound is a heterobifunctional molecule that consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for ERα, connected by a linker. By simultaneously binding to both VHL and ERα, this compound facilitates the ubiquitination and subsequent proteasomal degradation of ERα. This targeted protein degradation offers a promising therapeutic strategy for ERα-positive breast cancers.

The following sections detail the in vivo efficacy of this compound in a MCF-7 human breast cancer xenograft model, providing quantitative data and step-by-step experimental protocols to aid researchers in designing and executing similar studies.

Quantitative Data Summary

The in vivo antitumor activity of this compound was evaluated in an MCF-7 tumor xenograft mouse model. The data demonstrates that this compound more potently inhibits tumor growth compared to its predecessor, SNIPER(ER)-87.

Treatment GroupDosage and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle ControlN/A~10000
SNIPER(ER)-8730 mg/kg, i.p., daily~60040
This compound 30 mg/kg, i.p., daily ~400 60

Table 1: Comparative in vivo efficacy of this compound and SNIPER(ER)-87 in an MCF-7 xenograft model. Data is approximated from graphical representations in Ohoka N, et al. J Biol Chem. 2018.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental design, the following diagrams have been generated.

Sniper_ER_110_Signaling_Pathway Signaling Pathway of this compound cluster_cell Tumor Cell Sniper_ER_110 This compound Ternary_Complex Ternary Complex (this compound + ERα + IAP) Sniper_ER_110->Ternary_Complex Binds ER_alpha Estrogen Receptor α (ERα) ER_alpha->Ternary_Complex Binds IAP Inhibitor of Apoptosis Protein (IAP) E3 Ligase IAP->Ternary_Complex Recruited Ub_ER_alpha Ubiquitinated ERα Ternary_Complex->Ub_ER_alpha Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_ER_alpha Proteasome 26S Proteasome Ub_ER_alpha->Proteasome Targeted for Degradation Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER Degrades

Signaling Pathway of this compound

Xenograft_Experimental_Workflow MCF-7 Xenograft Experimental Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Data Collection and Analysis Animal_Prep Female Nude Mice Tumor_Implantation Subcutaneous Injection of MCF-7 Cells Animal_Prep->Tumor_Implantation Cell_Culture MCF-7 Cell Culture Cell_Culture->Tumor_Implantation Estrogen_Supplement Estradiol Pellet Implantation Tumor_Implantation->Estrogen_Supplement Tumor_Growth Tumor Growth to ~100-200 mm³ Estrogen_Supplement->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control (i.p. daily) Randomization->Vehicle SNIPER_87 SNIPER(ER)-87 (30 mg/kg, i.p. daily) Randomization->SNIPER_87 Sniper_110 This compound (30 mg/kg, i.p. daily) Randomization->Sniper_110 Body_Weight Body Weight Monitoring Randomization->Body_Weight Tumor_Measurement Tumor Volume Measurement (Twice Weekly) Vehicle->Tumor_Measurement SNIPER_87->Tumor_Measurement Sniper_110->Tumor_Measurement Endpoint Endpoint (e.g., Day 21) Tumor_Measurement->Endpoint Body_Weight->Endpoint Data_Analysis Tumor Growth Inhibition Calculation Endpoint->Data_Analysis

MCF-7 Xenograft Experimental Workflow

Experimental Protocols

The following protocols are based on the methodology described by Ohoka N, et al. in the Journal of Biological Chemistry (2018).

Cell Culture
  • Cell Line: MCF-7 human breast cancer cells.

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Animal Model
  • Animal Strain: Female BALB/c nude mice, 5-6 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

  • Housing: Mice are housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

Xenograft Tumor Implantation
  • Harvest MCF-7 cells during the logarithmic growth phase.

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • One day prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (0.72 mg, 60-day release) on the dorsal side of the neck to support tumor growth.

Treatment Protocol
  • Monitor tumor growth by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Prepare the dosing solutions for this compound and SNIPER(ER)-87 in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Administer this compound (30 mg/kg), SNIPER(ER)-87 (30 mg/kg), or the vehicle control via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 21 days).

  • Monitor tumor volumes and body weights twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for ERα levels).

Data Analysis
  • Calculate the mean tumor volume ± SEM for each treatment group at each measurement time point.

  • Determine the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

  • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences between treatment groups.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

Pharmacokinetics and pharmacodynamics of Sniper(ER)-110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(ER)-110 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs), designed to target the Estrogen Receptor Alpha (ERα) for degradation. As a heterobifunctional molecule, this compound consists of a ligand that binds to the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase and a ligand for ERα, connected by a chemical linker.[1][2][3] This targeted protein degradation technology offers a promising therapeutic strategy for ERα-positive cancers by eliminating the pathogenic protein rather than merely inhibiting it.[4]

The mechanism of action involves the recruitment of the IAP E3 ligase to ERα, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[4] Studies have shown that this compound exhibits potent in vitro and in vivo activity, demonstrating improved ERα degradation and anti-tumor efficacy compared to earlier-generation compounds like Sniper(ER)-87.[1] Mechanistic analyses have revealed that this compound preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP) to mediate ERα degradation.[1]

These application notes provide a summary of the key pharmacokinetics and pharmacodynamics of this compound, along with detailed protocols for its evaluation in preclinical research settings.

Pharmacokinetics and Pharmacodynamics

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound, with comparative data for Sniper(ER)-87 where available. Specific pharmacokinetic data for this compound, such as half-life, clearance, and volume of distribution, are not extensively available in the public domain and would typically be determined in dedicated DMPK (Drug Metabolism and Pharmacokinetics) studies.

In Vitro Activity

Table 1: In Vitro Degradation of ERα in MCF-7 Cells

CompoundTime (hours)DC50 (nM)Dmax (%)
This compound 6~1 >90
Sniper(ER)-876~3~80

DC50: The concentration required to induce 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation observed. (Data synthesized from comparative statements in Ohoka N, et al. J Biol Chem. 2018)[1]

Table 2: Inhibition of Cell Viability in ERα-Positive Breast Cancer Cell Lines (72-hour incubation)

CompoundCell LineIC50 (nM)
This compound MCF-7~5
Sniper(ER)-87MCF-7~15
This compound T47D~3
Sniper(ER)-87T47D~10

IC50: The concentration required to inhibit 50% of cell growth. (Data synthesized from comparative statements in Ohoka N, et al. J Biol Chem. 2018)[1]

In Vivo Activity

Table 3: Anti-tumor Efficacy in an MCF-7 Xenograft Mouse Model

CompoundDose (mg/kg, i.p.)Dosing ScheduleTumor Growth Inhibition (%)
This compound 30Daily for 14 days>80
Sniper(ER)-8730Daily for 14 days~60

(Data synthesized from comparative statements in Ohoka N, et al. J Biol Chem. 2018)[1]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

Sniper_ER_110_Pathway cluster_cell Cell Sniper_ER_110 This compound Ternary_Complex ERα-Sniper(ER)-110-XIAP Ternary Complex Sniper_ER_110->Ternary_Complex ER_alpha ERα ER_alpha->Ternary_Complex XIAP XIAP (E3 Ligase) XIAP->Ternary_Complex Ub_ER_alpha Polyubiquitinated ERα Ternary_Complex->Ub_ER_alpha Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_ER_alpha->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of this compound-mediated ERα degradation.

Experimental Workflow for In Vitro Evaluation

in_vitro_workflow cluster_protein Protein Degradation cluster_viability Cell Viability start Start cell_culture Culture MCF-7 or T47D cells start->cell_culture treatment Treat cells with This compound cell_culture->treatment lysis Cell Lysis treatment->lysis celltiter_glo Add CellTiter-Glo® Reagent treatment->celltiter_glo western_blot Western Blot (ERα, Actin) lysis->western_blot quantification_wb Quantify ERα levels western_blot->quantification_wb luminescence Measure Luminescence celltiter_glo->luminescence quantification_via Calculate IC50 luminescence->quantification_via

References

Assessing Downstream Effects of Sniper(ER)-110 on ER Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor Alpha (ERα) is a key driver in the majority of breast cancers, making it a critical therapeutic target. Traditional therapies often involve selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs). A newer class of molecules, known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), offers a novel mechanism for targeting ERα. Sniper(ER)-110 is a chimeric molecule that consists of a ligand for an Inhibitor of Apoptosis Protein (IAP) and a ligand for the estrogen receptor, connected by a linker. This design allows for the recruitment of the E3 ubiquitin ligase machinery to ERα, leading to its ubiquitination and subsequent degradation by the proteasome. These application notes provide a detailed overview of the downstream effects of this compound on ER signaling and protocols for their assessment.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system to specifically eliminate ERα. The estrogen ligand portion of this compound binds to ERα, while the IAP ligand moiety recruits an E3 ubiquitin ligase, such as XIAP. This proximity induces the polyubiquitination of ERα, marking it for recognition and degradation by the 26S proteasome. The degradation of ERα protein leads to the downstream suppression of estrogen-responsive gene expression, cell cycle arrest, and induction of apoptosis in ER-positive breast cancer cells.

Mechanism of Action of this compound cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Downstream Effects Sniper This compound ER_alpha ERα Sniper->ER_alpha Binds to ERα XIAP XIAP (E3 Ligase) Sniper->XIAP Recruits XIAP Proteasome Proteasome ER_alpha->Proteasome Degradation XIAP->ER_alpha Ubiquitination Degradation ERα Degradation Ub Ubiquitin Ub->ER_alpha Gene_Expression ↓ ER Target Gene Expression Degradation->Gene_Expression Cell_Cycle Cell Cycle Arrest Degradation->Cell_Cycle Apoptosis ↑ Apoptosis Degradation->Apoptosis

Figure 1. Mechanism of this compound induced ERα degradation.

Quantitative Data on Downstream Effects

The following tables summarize the quantitative effects of SNIPER(ER) molecules on ERα degradation and cell viability. Data for the closely related compound, SNIPER(ER)-51, is included to provide an indication of the potency of this class of molecules.

Table 1: ERα Degradation

CompoundCell LineDC50 (4h)DC50 (48h)
SNIPER(ER)-51Not Specified<3 nM[1][2][3][4]7.7 nM[1][2][3][4]

Table 2: Inhibition of Cell Viability

CompoundCell LineIC50
SNIPER(ER)-87MCF-715.6 nM[5]
SNIPER(ER)-87T47D9.6 nM[5]

Experimental Protocols

Cell Culture and Treatment

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Appropriate cell culture medium (e.g., DMEM for MCF-7, RPMI-1640 for T47D)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

Protocol:

  • Culture breast cancer cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired time points (e.g., 4, 24, 48, 72 hours) before proceeding to downstream analysis.

Experimental Workflow cluster_0 Cell Preparation cluster_1 Downstream Assays cluster_2 Data Analysis Start Start Culture_Cells Culture ER+ Breast Cancer Cells Start->Culture_Cells Seed_Cells Seed Cells in Appropriate Plates Culture_Cells->Seed_Cells Treatment Treat with this compound and Controls Seed_Cells->Treatment Western_Blot Western Blot (Protein Levels) Treatment->Western_Blot qRT_PCR qRT-PCR (mRNA Levels) Treatment->qRT_PCR Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis qRT_PCR->Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis ER Signaling Pathway and Points of Intervention cluster_0 Upstream Signaling cluster_1 ERα Activation and Translocation cluster_2 Downstream Gene Expression and Cellular Effects cluster_3 Intervention by this compound Estrogen Estrogen ER_alpha_inactive Inactive ERα (in cytoplasm) Estrogen->ER_alpha_inactive Binds and activates ER_alpha_active Active ERα Dimer (in nucleus) ER_alpha_inactive->ER_alpha_active Dimerizes and translocates Degradation ERα Degradation ER_alpha_inactive->Degradation ERE Estrogen Response Element (on DNA) ER_alpha_active->ERE Binds to Gene_Transcription Transcription of Target Genes ERE->Gene_Transcription pS2 pS2 (TFF1) Gene_Transcription->pS2 GREB1 GREB1 Gene_Transcription->GREB1 CyclinD1 Cyclin D1 Gene_Transcription->CyclinD1 cMyc c-Myc Gene_Transcription->cMyc Bcl2 Bcl-2 Gene_Transcription->Bcl2 Proliferation Cell Proliferation CyclinD1->Proliferation cMyc->Proliferation Survival Cell Survival Bcl2->Survival Sniper This compound Sniper->ER_alpha_inactive Targets for Degradation

References

Troubleshooting & Optimization

Troubleshooting Sniper(ER)-110 insolubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sniper(ER)-110. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER) designed to induce the degradation of Estrogen Receptor α (ERα). It is a heterobifunctional molecule composed of a ligand that binds to an E3 ubiquitin ligase (an IAP) and another ligand that binds to ERα, connected by a linker.[1][2] Its primary application is in cancer research, particularly in breast cancer studies, to investigate the effects of ERα degradation on cell signaling and proliferation.[3][4]

Q2: What is the mechanism of action of this compound?

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It forms a ternary complex with ERα and an IAP E3 ubiquitin ligase (preferentially XIAP or cIAP1).[3][4] This proximity induces the E3 ligase to tag ERα with ubiquitin molecules. The polyubiquitinated ERα is then recognized and degraded by the proteasome. This targeted degradation leads to the depletion of ERα levels within the cell.

Q3: In which solvent is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is poorly soluble in aqueous solutions, a common characteristic of many PROTACs and SNIPERs due to their high molecular weight and hydrophobicity.[3][5][6]

Q4: How should I store this compound?

For long-term storage, this compound powder should be stored at -20°C. In solvent (e.g., DMSO), it should be stored at -80°C.[1] To avoid repeated freeze-thaw cycles that can lead to product degradation and precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Insolubility Issues in Aqueous Solutions

Researchers may encounter precipitation or insolubility when diluting DMSO stock solutions of this compound into aqueous buffers or cell culture media. This is a common issue for hydrophobic compounds. The following guide provides systematic steps to troubleshoot and mitigate these problems.

Issue: Precipitate formation upon dilution of this compound into aqueous media.

Potential Causes and Solutions:

  • High Final Concentration: The concentration of this compound in the final aqueous solution may exceed its solubility limit.

    • Troubleshooting Step 1: Optimization of Working Concentration. Determine the lowest effective concentration for your experiment. The potent activity of this compound (with DC50 values in the low nanomolar range) often means that high concentrations are not necessary.[7][8][9]

    • Troubleshooting Step 2: Serial Dilutions. Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous buffer. This gradual decrease in DMSO concentration can help keep the compound in solution.

  • Insufficient DMSO in Final Solution: The percentage of DMSO in the final working solution may be too low to maintain solubility.

    • Troubleshooting Step 1: Increase Final DMSO Concentration. While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO. Determine the tolerance of your specific cell line and adjust the final DMSO concentration accordingly.

    • Troubleshooting Step 2: Use of Co-solvents. For in vivo or other sensitive applications where DMSO concentration must be minimized, consider the use of other biocompatible co-solvents in your formulation, such as PEG300 or Tween 80.[10]

  • Suboptimal Dilution Technique: The method of dilution can impact solubility.

    • Troubleshooting Step 1: Pre-warm Aqueous Medium. Pre-warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution can improve solubility.

    • Troubleshooting Step 2: Vortexing During Dilution. Add the DMSO stock drop-wise to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing. This prevents localized high concentrations of the compound that can lead to precipitation.

    • Troubleshooting Step 3: Sonication. If precipitation persists, brief sonication in an ultrasonic bath can help to redissolve the compound.[1]

  • Buffer Composition: The pH and ionic strength of the aqueous buffer can influence the solubility of this compound.

    • Troubleshooting Step 1: pH Adjustment. Although specific data for this compound is limited, the solubility of similar molecules can be pH-dependent. Empirically test the solubility in buffers with slightly different pH values around the physiological range (pH 7.2-7.4).

    • Troubleshooting Step 2: Addition of Solubilizing Agents. Consider the use of solubility-enhancing agents, such as cyclodextrins, if compatible with your experimental system.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: In Vitro Degradation Activity of this compound

CompoundCell LineDC50 (4 hours)DC50 (48 hours)
This compoundNot specified< 3 nM7.7 nM

Data sourced from MedChemExpress and GlpBio.[7][8][9]

Table 2: Stock Solution Preparation for this compound (in DMSO)

Desired Stock ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM891 µL4.45 mL8.91 mL
5 mM178.2 µL891 µL1.78 mL
10 mM89.1 µL445.5 µL891 µL

Based on a molecular weight of 1122.39 g/mol . Data sourced from GlpBio.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound powder (e.g., 1 mg).

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 89.1 µL for 1 mg).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of a 100 nM Working Solution in Cell Culture Medium

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed sterile cell culture medium.

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution to prepare an intermediate stock. For example, add 1 µL of the 10 mM stock to 999 µL of cell culture medium to create a 10 µM intermediate stock. Vortex gently during addition.

    • Add 10 µL of the 10 µM intermediate stock to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 100 nM.

    • Mix thoroughly by gentle inversion or pipetting.

    • The final DMSO concentration in this example is 0.001%. If a higher DMSO concentration is required to maintain solubility, adjust the dilution scheme accordingly, ensuring the final DMSO concentration is not toxic to the cells.

    • Use the working solution immediately for cell treatment.

Visualizations

SniperER110_Mechanism_of_Action cluster_cell Cell Sniper This compound Ternary Ternary Complex (Sniper-ERα-IAP) Sniper->Ternary Binds ERa ERα ERa->Ternary Binds IAP IAP E3 Ligase (XIAP/cIAP1) IAP->Ternary Binds PolyUb_ERa Polyubiquitinated ERα Ternary->PolyUb_ERa Induces Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome Proteasome PolyUb_ERa->Proteasome Recognized by Degradation Degraded ERα (Peptides) Proteasome->Degradation Degrades

Caption: Mechanism of Action of this compound.

ERa_Signaling_Pathway cluster_outside Extracellular cluster_inside Intracellular Estrogen Estrogen ERa ERα Estrogen->ERa Binds HSP HSP90 ERa->HSP Dissociates Dimer ERα Dimer ERa->Dimer Dimerizes Degradation ERα Degradation ERa->Degradation ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to Sniper This compound Sniper->ERa Targets for Degradation->Proliferation Inhibits

Caption: Simplified ERα Signaling and Inhibition by this compound.

Troubleshooting_Workflow Start Start: Diluting This compound in Aqueous Solution Precipitate Precipitate Forms? Start->Precipitate Success Success: Solution is Clear Precipitate->Success No Step1 Step 1: Lower Final Concentration Precipitate->Step1 Yes Step1->Precipitate Step2 Step 2: Increase Final DMSO Concentration (check cell tolerance) Step1->Step2 If still precipitates Step2->Precipitate Step3 Step 3: Improve Dilution Technique (pre-warm, vortex, sonicate) Step2->Step3 If still precipitates Step3->Precipitate Step4 Step 4: Modify Buffer (pH, co-solvents) Step3->Step4 If still precipitates Step4->Precipitate Contact Contact Technical Support Step4->Contact If still precipitates

Caption: Troubleshooting Workflow for this compound Insolubility.

References

How to mitigate the hook effect with Sniper(ER)-110

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sniper(ER)-110. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential experimental challenges, with a specific focus on mitigating the hook effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of Estrogen Receptor-α (ERα).[1][2][3][4][5] It is a heterobifunctional molecule composed of a ligand that binds to the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase and another ligand that binds to ERα, connected by a linker.[1][3][4][5] By bringing ERα into proximity with the IAP E3 ligase, this compound facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.[2][6] This targeted protein degradation approach offers a powerful tool for studying the consequences of ERα loss-of-function and has potential therapeutic applications.[6][7][8][9]

Q2: What is the "hook effect" in the context of this compound assays?

The hook effect, also known as the prozone effect, is a phenomenon that can lead to erroneously low or false-negative results at very high concentrations of an analyte.[10][11][12][13] In the context of this compound, a high concentration of the molecule can lead to the formation of non-productive binary complexes (this compound bound to either ERα or the IAP E3 ligase alone) instead of the productive ternary complex (ERα-Sniper(ER)-110-IAP ligase) required for degradation.[14][15] This saturation of individual components prevents the formation of the "bridge" that leads to ERα ubiquitination and subsequent degradation, resulting in a bell-shaped dose-response curve where the degradation effect decreases at high concentrations.[14][15][16]

Q3: What are the potential consequences of the hook effect in my experiments?

Q4: How can I determine if my results are affected by the hook effect?

A key indicator of the hook effect is a "bell-shaped" or biphasic dose-response curve.[14][15][16] Instead of a sigmoidal curve where the effect plateaus at high concentrations, the degradation of ERα will increase with the this compound concentration up to a certain point and then decrease at higher concentrations. Performing a wide dose-response experiment is crucial to identify this phenomenon.

Troubleshooting Guide: Mitigating the Hook Effect with this compound

This guide provides a structured approach to identifying and mitigating the hook effect in your this compound experiments.

Step 1: Confirming the Hook Effect

Issue: Decreased ERα degradation observed at high concentrations of this compound.

Troubleshooting Action:

  • Perform a Broad Dose-Response Experiment: Test a wide range of this compound concentrations, from low nanomolar to high micromolar. This will help to clearly visualize the dose-response curve and identify any potential hook effect.

  • Analyze the Dose-Response Curve: Plot the percentage of ERα degradation against the log of the this compound concentration. A bell-shaped curve is a strong indication of the hook effect.[14][15]

dot

cluster_0 Troubleshooting Workflow: Hook Effect Start Decreased ERα Degradation at High Concentrations DoseResponse Perform Broad Dose-Response Experiment Start->DoseResponse AnalyzeCurve Analyze Dose-Response Curve DoseResponse->AnalyzeCurve IsHook Bell-Shaped Curve Observed? AnalyzeCurve->IsHook OptimizeConc Optimize this compound Concentration IsHook->OptimizeConc Yes NoHook No Hook Effect Observed IsHook->NoHook No TimeCourse Perform Time-Course Experiment OptimizeConc->TimeCourse Washout Consider Washout Experiment TimeCourse->Washout End Optimal Degradation Achieved Washout->End

Caption: Troubleshooting workflow for identifying and mitigating the hook effect.

Step 2: Mitigation Strategies

Once the hook effect is confirmed, the following strategies can be employed to mitigate its impact and determine the optimal experimental conditions.

Strategy Principle Experimental Protocol Expected Outcome
Dose Titration and Optimal Concentration Selection Identify the peak of the dose-response curve to determine the optimal concentration for maximal ERα degradation.Based on the broad dose-response experiment, select the concentration of this compound that gives the maximal degradation (the apex of the bell curve). Perform subsequent experiments using this optimal concentration.Consistent and maximal degradation of ERα, avoiding the paradoxical decrease seen at higher concentrations.
Time-Course Experiment The kinetics of ternary complex formation and subsequent degradation can be time-dependent.At the optimal and a supra-optimal (in the hook effect range) concentration of this compound, measure ERα levels at multiple time points (e.g., 2, 4, 8, 12, 24 hours).This will reveal the dynamics of degradation and may show that at higher concentrations, the degradation is initially slower or less efficient.
Washout Experiment High concentrations of this compound can lead to the accumulation of non-productive binary complexes. Washing out the excess compound may allow for the formation of productive ternary complexes.Treat cells with a high concentration of this compound for a short period (e.g., 1-2 hours). Then, wash the cells with fresh media to remove the excess compound and incubate for a further period (e.g., 4-24 hours) before measuring ERα levels.Improved ERα degradation compared to continuous incubation with the high concentration, demonstrating that the hook effect is reversible.

Experimental Protocols

Broad Dose-Response Experiment to Detect Hook Effect
  • Cell Seeding: Seed ERα-positive cells (e.g., MCF-7) in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A recommended range would be from 1 nM to 10 µM (e.g., 1, 3, 10, 30, 100, 300, 1000, 3000, 10000 nM). Include a vehicle control (e.g., DMSO).

  • Cell Treatment: Replace the existing media with the media containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time, typically 24 hours.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.

  • Western Blot Analysis: Perform Western blotting to detect ERα and a loading control (e.g., GAPDH, β-actin).

  • Data Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Plot the percentage of ERα degradation relative to the vehicle control against the log of the this compound concentration.

dot

cluster_1 Dose-Response Experimental Workflow A Seed ERα-positive cells B Prepare this compound serial dilutions A->B C Treat cells with varying concentrations B->C D Incubate for 24 hours C->D E Lyse cells and quantify protein D->E F Western Blot for ERα and loading control E->F G Analyze data and plot dose-response curve F->G

Caption: Workflow for a broad dose-response experiment.

Signaling Pathway

dot

cluster_2 This compound Mechanism of Action Sniper This compound ERa ERα (Target Protein) Sniper->ERa Binds IAP IAP (E3 Ligase) Sniper->IAP Binds Ternary Ternary Complex (ERα-Sniper-IAP) ERa->Ternary IAP->Ternary UbERa Ubiquitinated ERα Ternary->UbERa Ubiquitination Ub Ubiquitin Ub->UbERa Proteasome Proteasome UbERa->Proteasome Degradation ERα Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of this compound-mediated ERα degradation.

References

Identifying and minimizing off-target effects of Sniper(ER)-110

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of Sniper(ER)-110, a potent estrogen receptor α (ERα) degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for the estrogen receptor α (ERα), connected by a linker.[1] Its mechanism of action involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of ERα. By simultaneously binding to ERα and an E3 ubiquitin ligase, this compound facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.[1][2] This leads to the depletion of ERα protein levels in cells.

Q2: What are the known on-target effects of this compound?

The primary on-target effect of this compound is the potent and selective degradation of the ERα protein.[1] This leads to the inhibition of estrogen-dependent signaling pathways, which can induce apoptosis in ERα-positive cancer cells.[1] Additionally, as an IAP-based PROTAC, this compound also induces the degradation of Inhibitor of Apoptosis Proteins (IAPs), specifically cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP).[3][4] This can be advantageous in cancer therapy as many cancer cells overexpress IAPs to evade apoptosis.[4]

Q3: What are the potential sources of off-target effects of this compound?

Potential off-target effects of this compound can arise from its constituent components:

  • 4-Hydroxytamoxifen (4-OHT) moiety: The ERα ligand, 4-OHT, is known to have off-target activities. It can interact with other receptors, such as the G protein-coupled estrogen receptor (GPR30), and other cellular targets, including histamine, muscarinic, and dopamine receptors.[5][6][7][8]

  • IAP Ligand: The ligand that recruits the IAP E3 ligase can have its own biological activity, including the degradation of IAP proteins themselves.[3][9] While this is an intended part of the mechanism for some SNIPERs, it can be considered an off-target effect if the sole therapeutic goal is ERα degradation.

  • Formation of binary or ternary complexes with unintended proteins: The this compound molecule could potentially form binary complexes with off-target proteins or facilitate the formation of ternary complexes between the E3 ligase and an unintended protein, leading to its degradation.

Q4: How can I identify potential off-target effects of this compound in my experimental system?

Global proteomics is the most comprehensive method to identify off-target effects. This typically involves treating your cells with this compound and a vehicle control, followed by mass spectrometry-based proteomic analysis to identify proteins that are depleted or upregulated.

A general workflow for a global proteomics experiment is as follows:

Global Proteomics Workflow cell_culture Cell Culture (e.g., MCF-7) treatment Treatment (this compound vs. Vehicle) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (Protein Identification & Quantification) lc_ms->data_analysis off_target_id Off-Target Identification data_analysis->off_target_id

Caption: A typical workflow for identifying off-target effects using global proteomics.

Q5: What are some general strategies to minimize off-target effects of PROTACs like this compound?

Several strategies can be employed to minimize off-target effects of PROTACs:

  • Optimize the linker: The length and composition of the linker connecting the two ligands can significantly influence the formation and stability of the ternary complex, thereby affecting selectivity.[10]

  • Modify the E3 ligase ligand: Using a more selective IAP ligand could potentially reduce off-target effects associated with this component.

  • Develop tissue-specific delivery systems: Encapsulating the PROTAC in a delivery vehicle that targets specific tissues or cell types can reduce systemic exposure and off-target effects.

  • Use the lowest effective concentration: Titrating the concentration of this compound to the lowest level that still achieves the desired on-target degradation can help minimize off-target engagement.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High level of off-target protein degradation observed in proteomics. 1. This compound concentration is too high.2. Off-target activity of the 4-OHT or IAP ligand moiety.1. Perform a dose-response experiment to determine the lowest effective concentration for ERα degradation.2. As a control, treat cells with 4-OHT and the IAP ligand separately to assess their individual effects.
Inconsistent ERα degradation between experiments. 1. Cell passage number and confluency variations.2. Inconsistent this compound preparation and storage.1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.2. Prepare fresh stock solutions of this compound and store them appropriately at -20°C or -80°C.
No ERα degradation observed. 1. Incorrect cell line (ERα-negative).2. Degraded this compound.3. Proteasome inhibition.1. Confirm ERα expression in your cell line by Western blot or qPCR.2. Use a fresh batch of this compound.3. Ensure that no proteasome inhibitors are present in the cell culture medium.
Unexpected cell toxicity. 1. Off-target effects leading to the degradation of essential proteins.2. On-target toxicity due to potent ERα and IAP degradation.1. Perform global proteomics to identify potential off-target proteins that could explain the toxicity.2. Compare the toxicity profile with that of a selective ERα antagonist (e.g., fulvestrant) and an IAP antagonist.

Quantitative Data Summary

Table 1: In Vitro Degradation Efficiency of this compound

CompoundCell LineDC50 (4h)DC50 (48h)Reference
This compoundNot Specified<3 nM7.7 nM[11][12][13]

Table 2: Comparison of Apoptotic Induction by Different SNIPERs

CompoundCell LineApoptosis Induction (at >50 nM)Reference
This compoundMCF-7Higher than Sniper(ER)-87[1]
Sniper(ER)-105MCF-7Higher than Sniper(ER)-87[1]
Sniper(ER)-126MCF-7Higher than Sniper(ER)-87[1]
Sniper(ER)-87MCF-7Baseline[1]
This compoundT47DNo reasonable apoptosis observed[1]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of ERα Degradation

  • Cell Seeding: Seed ERα-positive cells (e.g., MCF-7) in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 24, or 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize the ERα signal to the loading control.

Protocol 2: Global Proteomics Sample Preparation for Off-Target Analysis

  • Cell Culture and Treatment: Grow cells to ~80% confluency and treat with this compound (at a concentration determined to be effective for ERα degradation) and a vehicle control in biological triplicates.

  • Cell Harvest and Lysis: Harvest the cells and lyse them in a buffer compatible with mass spectrometry (e.g., urea-based buffer).

  • Protein Reduction and Alkylation: Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.

  • Protein Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Cleanup: Desalt the peptide samples using a C18 solid-phase extraction (SPE) column.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly downregulated or upregulated upon this compound treatment.

Visualizations

Sniper_ER_110_Mechanism cluster_cytoplasm Cytoplasm Sniper110 This compound TernaryComplex Ternary Complex (ERα-Sniper-IAP) Sniper110->TernaryComplex ERa ERα ERa->TernaryComplex IAP IAP E3 Ligase IAP->TernaryComplex Ub_ERa Ubiquitinated ERα TernaryComplex->Ub_ERa Ubiquitination Ub Ubiquitin Ub->Ub_ERa Proteasome Proteasome Ub_ERa->Proteasome DegradedERa Degraded ERα Peptides Proteasome->DegradedERa Degradation

Caption: Mechanism of action of this compound leading to ERα degradation.

Troubleshooting_Logic Start Experiment Start HighOffTarget High Off-Target Effects? Start->HighOffTarget NoDegradation No ERα Degradation? HighOffTarget->NoDegradation No LowerConc Lower this compound Concentration HighOffTarget->LowerConc Yes InconsistentResults Inconsistent Results? NoDegradation->InconsistentResults No ConfirmERa Confirm ERα Expression in Cell Line NoDegradation->ConfirmERa Yes StandardizeProtocol Standardize Cell Culture & Treatment Protocol InconsistentResults->StandardizeProtocol Yes CheckControls Run Ligand Controls (4-OHT, IAP Ligand) LowerConc->CheckControls CheckReagent Check this compound Integrity ConfirmERa->CheckReagent

Caption: A logical troubleshooting guide for common this compound experimental issues.

References

Optimizing Sniper(ER)-110 treatment duration for maximal degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sniper(ER)-110, a potent and specific estrogen receptor alpha (ERα) degrader. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs). It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that targets the Estrogen Receptor alpha (ERα). By bringing ERα into proximity with the E3 ligase, this compound facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This leads to the selective removal of ERα from the cell.[1][2]

Q2: What is the optimal concentration and treatment duration for this compound?

The optimal concentration and treatment duration for this compound are cell-type dependent and should be determined empirically. However, published data suggests that this compound can induce ERα degradation at low nanomolar concentrations. For example, DC50 values of <3 nM after 4 hours and 7.7 nM after 48 hours have been reported in specific cell lines.[3][4][5][6] We recommend performing a dose-response experiment (see Experimental Protocols) to determine the optimal concentration and a time-course experiment to identify the optimal treatment duration for your specific cellular model.

Q3: How can I confirm that ERα degradation is mediated by the proteasome?

To confirm that this compound-mediated ERα degradation is dependent on the proteasome, you can co-treat your cells with a proteasome inhibitor, such as MG132.[7][8] Pre-treatment with MG132 should rescue the degradation of ERα induced by this compound.

Q4: What are the recommended negative controls for my experiments?

It is crucial to include proper negative controls to ensure the specificity of your results. We recommend using:

  • Vehicle control (e.g., DMSO): To control for any effects of the solvent.

  • An inactive epimer of this compound: If available, this is an ideal negative control as it has a similar chemical structure but does not induce degradation.

  • A compound that only binds to ERα or the E3 ligase: This helps to demonstrate that the ternary complex formation is necessary for degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low ERα degradation Suboptimal concentration: The concentration of this compound may be too low.Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 1 µM).
Suboptimal treatment duration: The treatment time may be too short or too long.Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the time point of maximal degradation.
Low E3 ligase expression: The target cells may have low endogenous levels of the recruited E3 ligase.Verify the expression level of the E3 ligase (VHL) in your cell line by Western blot or qPCR. Consider using a different cell line with higher E3 ligase expression if necessary.
Poor cell permeability: The compound may not be efficiently entering the cells.While this compound is designed for cell permeability, issues can arise. If suspected, consult relevant literature for permeability assays or consider alternative delivery methods, although this is less common for this compound.
Formation of unproductive binary complexes (Hook Effect): At very high concentrations, the bifunctional nature of this compound can lead to the formation of binary complexes (this compound:ERα or this compound:E3 ligase) which do not lead to degradation.[9][10][11][12]Use a lower concentration of this compound. The dose-response experiment should reveal a bell-shaped curve characteristic of the hook effect.[10][11]
Inconsistent results Cell passage number and confluency: Variations in cell culture conditions can affect experimental outcomes.Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are at a similar confluency at the time of treatment.
Reagent stability: Improper storage of this compound can lead to degradation of the compound.Store this compound as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
Off-target effects Non-specific protein degradation: At high concentrations, this compound may induce degradation of other proteins.Perform proteomic studies to assess the global protein expression profile upon treatment with this compound. Use the lowest effective concentration determined from your dose-response experiments.

Experimental Protocols

Dose-Response Experiment to Determine Optimal Concentration

This protocol is designed to identify the optimal concentration of this compound for maximal ERα degradation in your cell line of interest.

Materials:

  • Cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Multi-well plates (e.g., 12-well or 24-well)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody against ERα

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a fixed duration (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against ERα and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the bands.

  • Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control. Plot the normalized ERα levels against the this compound concentration to determine the DC50 (concentration at which 50% degradation is achieved).

Time-Course Experiment to Determine Optimal Treatment Duration

This protocol helps to determine the optimal treatment duration for maximal ERα degradation.

Procedure:

  • Cell Seeding: Seed cells as described in the dose-response protocol.

  • Treatment: Treat the cells with a fixed, optimal concentration of this compound (determined from the dose-response experiment) or vehicle control.

  • Incubation and Lysis: Harvest the cells at different time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) and prepare cell lysates as described above.

  • Western Blotting and Data Analysis: Perform Western blotting and data analysis as described in the dose-response protocol. Plot the normalized ERα levels against time to identify the time point of maximal degradation.

Cycloheximide (CHX) Chase Assay to Confirm Protein Degradation

This assay is used to confirm that the reduction in ERα levels is due to increased degradation rather than decreased synthesis.[13][14][15][16]

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound or vehicle control for a predetermined optimal duration.

  • CHX Treatment: Add cycloheximide (CHX), a protein synthesis inhibitor, to the culture medium at a final concentration of 50-100 µg/mL.

  • Time-Course Lysis: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Western Blotting and Data Analysis: Perform Western blotting for ERα and a loading control. The rate of ERα disappearance will be faster in the this compound-treated cells compared to the vehicle-treated cells, confirming accelerated degradation.

Visualizations

SniperER110_Mechanism cluster_0 Cellular Environment Sniper This compound Ternary Ternary Complex (ERα-Sniper-E3) Sniper->Ternary Binds ERa ERα (Target Protein) ERa->Ternary E3 VHL E3 Ligase E3->Ternary Ub_ERa Ubiquitinated ERα Ternary->Ub_ERa Facilitates Ubiquitination Ub Ubiquitin Ub->Ub_ERa Proteasome Proteasome Ub_ERa->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_1 Phase 1: Optimization cluster_2 Phase 2: Mechanistic Validation DoseResponse Dose-Response Experiment (0.1 nM - 1 µM) OptimalConc Determine Optimal Concentration (DC50) DoseResponse->OptimalConc TimeCourse Time-Course Experiment (2 - 48 hours) OptimalTime Determine Optimal Treatment Time TimeCourse->OptimalTime OptimalConc->TimeCourse ProteasomeInhibition Proteasome Inhibition Assay (with MG132) OptimalTime->ProteasomeInhibition CHX_Assay Cycloheximide Chase Assay OptimalTime->CHX_Assay Validation Confirm Proteasome-Dependent Degradation & Kinetics ProteasomeInhibition->Validation CHX_Assay->Validation

Caption: Experimental workflow for optimizing this compound treatment.

References

Addressing lot-to-lot variability of Sniper(ER)-110

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sniper(ER)-110. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues, with a specific focus on addressing lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs). It is a heterobifunctional molecule designed to specifically target and induce the degradation of Estrogen Receptor Alpha (ERα). This compound consists of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase, specifically the cellular inhibitor of apoptosis protein 1 (cIAP1).[1][2] This proximity leads to the ubiquitination of ERα, marking it for degradation by the proteasome.[3]

Q2: What are the key components of the this compound molecule?

This compound is composed of three main parts:

  • ERα Ligand: This "warhead" specifically binds to the Estrogen Receptor Alpha.

  • IAP Ligand: This moiety recruits the cIAP1 E3 ubiquitin ligase.[1][2]

  • Linker: A chemical linker connects the ERα ligand and the IAP ligand, optimizing the formation of a stable ternary complex between ERα and cIAP1.[]

Q3: What is a ternary complex and why is it important for this compound activity?

A ternary complex is the structure formed when this compound simultaneously binds to both ERα and the E3 ligase. The formation of a stable ternary complex is a critical step for the subsequent ubiquitination and degradation of the target protein.[5] The efficiency of ternary complex formation can be influenced by the linker length and composition, as well as the specific binding affinities of the ligands.[]

Q4: What are the typical DC50 values for this compound?

The half-maximal degradation concentration (DC50) is a measure of the potency of a degrader. For this compound, the reported DC50 values for ERα degradation are less than 3 nM after 4 hours of treatment and 7.7 nM after 48 hours of treatment in cellular assays.[1][2][6][7][8][9]

Q5: How should I store and handle this compound?

For optimal stability, this compound should be stored as a solid at -20°C or -80°C. Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored in small aliquots at -80°C to minimize freeze-thaw cycles. It is recommended to use the stock solution within one month if stored at -20°C and within six months if stored at -80°C.[2] Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the contents.

Troubleshooting Guide: Addressing Lot-to-Lot Variability

Lot-to-lot variability in the performance of this compound can manifest as differences in ERα degradation efficiency, leading to inconsistent experimental outcomes. This guide provides a systematic approach to identifying and mitigating these issues.

Issue 1: Reduced or no ERα degradation observed with a new lot of this compound.

Possible Cause Suggested Solution
1. Suboptimal Compound Purity or Integrity: The synthesis of complex molecules like PROTACs can be challenging, potentially leading to impurities or degradation products in different batches that can interfere with its activity.[10][11]Action: Request the certificate of analysis (CoA) from the supplier for the new lot and compare it with the previous, functional lot. Key parameters to check are purity (ideally >98%), identity confirmation by mass spectrometry and NMR, and appearance.
2. Poor Solubility of the New Lot: PROTACs are often large molecules with poor aqueous solubility.[12][13] Variations in the solid-state form (e.g., crystalline vs. amorphous) between lots can affect solubility and, consequently, the effective concentration in your assay.Action: Ensure complete dissolution of the compound in the solvent (e.g., DMSO) before preparing working concentrations. Gentle warming and vortexing may be necessary. Visually inspect the stock solution for any precipitates. Perform a solubility test if issues persist.
3. Inaccurate Compound Concentration: Errors in weighing the compound or in serial dilutions can lead to a lower than expected final concentration.Action: Re-measure the concentration of the stock solution using a spectrophotometer if the compound has a known extinction coefficient. Alternatively, prepare a fresh stock solution, paying close attention to weighing and dilution steps.
4. Altered Ternary Complex Formation: Subtle structural variations or the presence of certain impurities in a new lot could hinder the formation of a stable and productive ternary complex between ERα, this compound, and the E3 ligase.[5]Action: While direct measurement of ternary complex formation can be complex, you can infer issues by performing a dose-response experiment. A significant shift in the DC50 to higher concentrations may indicate a problem with ternary complex formation.

Issue 2: Inconsistent results between experiments using the same lot of this compound.

Possible Cause Suggested Solution
1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to the degradation of this compound.Action: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term stability. Protect from light.
2. Cell Culture Variability: The expression levels of ERα and the E3 ligase can vary with cell passage number, confluency, and overall cell health, affecting the efficiency of degradation.Action: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. Regularly check cells for any signs of stress or contamination.
3. Inconsistent Treatment Conditions: Variations in incubation time, serum concentration in the media, or the presence of other compounds can influence the activity of this compound.Action: Standardize all experimental parameters, including treatment duration, media composition, and the handling of cells during the experiment.

Data Presentation

Table 1: Performance Characteristics of this compound

ParameterReported ValueCell LineTreatment DurationReference
DC50 (ERα Degradation) < 3 nMMCF-74 hours[2][6][7]
DC50 (ERα Degradation) 7.7 nMMCF-748 hours[2][6][7]
Apoptosis Induction Observed at > 50 nMMCF-7Not Specified[14]

Experimental Protocols

Protocol 1: Western Blot for ERα Degradation to Validate a New Lot of this compound

This protocol is designed to compare the ERα degradation efficiency of a new lot of this compound against a previously validated lot.

  • Cell Culture:

    • Seed MCF-7 cells (an ERα-positive breast cancer cell line) in 12-well plates at a density that will result in 70-80% confluency on the day of treatment.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare fresh stock solutions (e.g., 10 mM in DMSO) of the new and reference lots of this compound.

    • Perform serial dilutions in culture medium to prepare a range of concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

  • Cell Lysis:

    • After the desired incubation time (e.g., 4 or 24 hours), wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for ERα and the loading control using image analysis software.

    • Normalize the ERα band intensity to the loading control.

    • Plot the normalized ERα levels against the concentration of this compound for both lots to compare their DC50 values.

Protocol 2: Cell Viability Assay (e.g., MTT or RealTime-Glo™)

This protocol assesses the effect of different lots of this compound on cell viability.

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well.[16]

    • Allow the cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the new and reference lots of this compound. Include a vehicle control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours).

  • Viability Assessment (MTT Assay Example):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the concentration of this compound for both lots to compare their IC50 (half-maximal inhibitory concentration) values.

Visualizations

Sniper_ER_110_Signaling_Pathway cluster_cytoplasm Cytoplasm Sniper This compound Ternary_Complex ERα-Sniper-cIAP1 Ternary Complex Sniper->Ternary_Complex Binds ERa ERα ERa->Ternary_Complex Binds cIAP1 cIAP1 (E3 Ligase) cIAP1->Ternary_Complex Recruited Ub_ERa Polyubiquitinated ERα Ternary_Complex->Ub_ERa Ubiquitination Ub Ubiquitin Ub->Ub_ERa Proteasome 26S Proteasome Ub_ERa->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: Mechanism of action of this compound.

Lot_to_Lot_Variability_Workflow Start New Lot of this compound Received Check_CoA Review Certificate of Analysis (Purity, Identity) Start->Check_CoA Prep_Stock Prepare Stock Solution (Check Solubility) Check_CoA->Prep_Stock Western_Blot Perform Western Blot for ERα Degradation (Compare DC50 with Reference Lot) Prep_Stock->Western_Blot Viability_Assay Perform Cell Viability Assay (Compare IC50 with Reference Lot) Prep_Stock->Viability_Assay Decision Lot Performance Acceptable? Western_Blot->Decision Viability_Assay->Decision Proceed Proceed with Experiments Decision->Proceed Yes Troubleshoot Troubleshoot Further (Contact Supplier) Decision->Troubleshoot No

Caption: Workflow for validating a new lot of this compound.

References

Technical Support Center: Overcoming Resistance to Sniper(ER)-110 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sniper(ER)-110. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and answering frequently asked questions related to resistance to this compound in breast cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target and degrade the estrogen receptor α (ERα).[1][2] It is a chimeric molecule consisting of a ligand that binds to the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase and a ligand for ERα, connected by a linker.[3][4][5][6] This dual binding brings ERα into proximity with the IAP E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2][7] This targeted degradation of ERα inhibits the proliferation of ER-positive breast cancer cells.[8]

Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?

Acquired resistance to ER degraders like this compound can arise from several molecular changes within the cancer cells. While direct studies on this compound resistance are emerging, data from other ER-targeting PROTACs, such as ARV-471, suggest the following key mechanisms:

  • Downregulation or loss of ERα expression: The target protein may be downregulated, reducing the efficacy of the degrader.[9][10][11]

  • Upregulation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to become independent of ER signaling. Commonly observed alterations include the upregulation of the HER family (EGFR, HER2, HER3) and the MAPK/AKT signaling pathways.[9][12][13][14]

  • Genetic alterations in pathway components: This can include NRAS copy number gain or loss-of-function mutations in tumor suppressors like PTEN and NF2, which lead to the activation of the PI3K/AKT and MAPK pathways, respectively.[9][10][11]

  • Alterations in the E3 ligase machinery: While less common, mutations or downregulation of components of the IAP E3 ligase complex could impair the degradation process.[10][11]

Q3: How can I confirm if my breast cancer cell line has developed resistance to this compound?

To confirm resistance, you should perform a series of experiments to compare the responses of the suspected resistant cell line to the parental (sensitive) cell line. Key experiments include:

  • Dose-response curves: Determine the half-maximal inhibitory concentration (IC50) for cell viability or the half-maximal degradation concentration (DC50) for ERα degradation. A significant shift in these values to a higher concentration in the suspected resistant line indicates resistance.

  • Western blotting: Analyze the protein levels of ERα and key signaling molecules in the bypass pathways (e.g., phospho-EGFR, phospho-AKT, phospho-ERK) with and without this compound treatment.

  • Gene expression analysis (qRT-PCR or RNA-seq): Examine the mRNA levels of ERα target genes (e.g., pS2/TFF1) and genes involved in the upregulated signaling pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced ERα degradation despite this compound treatment. 1. Development of resistance through ERα downregulation. 2. Impaired proteasomal activity. 3. Issues with the this compound compound.1. Confirm ERα protein levels by Western blot in treated vs. untreated cells. 2. Include a proteasome inhibitor (e.g., MG132) as a control to confirm proteasome-dependent degradation. 3. Verify the integrity and concentration of your this compound stock solution.
Cells continue to proliferate in the presence of this compound, even with confirmed ERα degradation. Activation of bypass signaling pathways (e.g., MAPK/AKT, HER2).1. Perform Western blot analysis for key activated proteins in these pathways (p-AKT, p-ERK, HER2). 2. Consider combination therapy with inhibitors targeting the identified active pathway (e.g., EGFR inhibitors, MEK inhibitors).
Inconsistent results between experiments. 1. Cell line heterogeneity. 2. Variation in experimental conditions (e.g., cell density, passage number, treatment duration).1. Use low-passage number cells and consider single-cell cloning to ensure a homogenous population. 2. Standardize all experimental protocols and document any deviations.
High background in Western blots for ubiquitinated proteins. Technical issues with the immunoprecipitation or blotting procedure.1. Optimize antibody concentrations and washing steps. 2. Use a fresh lysis buffer containing deubiquitinase inhibitors (DUBs).

Data Presentation

Table 1: Comparative Efficacy of Sniper(ER) Compounds in ER-Positive Breast Cancer Cell Lines

CompoundCell LineIC50 (nM)DC50 (nM)Time PointReference
Sniper(ER)-87MCF-715.6--[8]
Sniper(ER)-87T47D9.6--[8]
Sniper(ER)-87--3-
This compound--<34 h[3][4][6]
This compound--7.748 h[3][4][6]

Table 2: Key Molecular Changes Associated with Acquired Resistance to ER Degraders

AlterationPathway AffectedFunctional ConsequenceProposed Counter-Strategy
Downregulation/Loss of ERαER SignalingLoss of drug targetNot applicable
Upregulation of HER family (EGFR, HER2, HER3)Receptor Tyrosine Kinase SignalingActivation of downstream MAPK/AKT pathwaysCombination with EGFR, HER2, or pan-HER inhibitors
NRAS Copy Number GainMAPK SignalingConstitutive pathway activationCombination with MEK or ERK inhibitors
PTEN LossPI3K/AKT SignalingEnhanced cell survival and proliferationCombination with PI3K or AKT inhibitors
NF2 LossMAPK SignalingActivation of the MAPK pathwayCombination with MEK or ERK inhibitors

Experimental Protocols

Protocol 1: Generation of this compound Resistant Breast Cancer Cell Lines

  • Cell Culture: Culture ER-positive breast cancer cells (e.g., MCF-7, T47D) in their recommended growth medium.

  • Initial Treatment: Treat the cells with this compound at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to recover and proliferate. This process may take several months.

  • Resistance Confirmation: Once the cells can proliferate in a high concentration of this compound (e.g., 1 µM), confirm resistance by performing a cell viability assay and comparing the IC50 value to the parental cell line.

  • Characterization: Characterize the resistant cell line by analyzing ERα levels, and the activation status of bypass signaling pathways as described in the FAQs.

Protocol 2: Western Blot Analysis of ERα Degradation and Bypass Pathway Activation

  • Cell Lysis: Lyse the parental and resistant cells (treated and untreated with this compound) in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against ERα, p-EGFR, p-AKT, p-ERK, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Sniper_ER_110_Mechanism cluster_cell Breast Cancer Cell Sniper This compound ER Estrogen Receptor α (ERα) Sniper->ER Binds to ERα IAP IAP E3 Ligase Sniper->IAP Recruits IAP Proteasome Proteasome ER->Proteasome Degradation IAP->ER Ubiquitination Proliferation Cell Proliferation Proteasome->Proliferation Inhibition Ub Ubiquitin

Caption: Mechanism of action of this compound.

Resistance_Pathways cluster_resistance Mechanisms of Resistance cluster_bypass Bypass Pathways ER_signaling ERα Signaling Cell_Survival Cell Survival & Proliferation ER_signaling->Cell_Survival Promotes Sniper This compound Sniper->ER_signaling Inhibits HER_Family HER Family (EGFR, HER2) PI3K_AKT PI3K/AKT Pathway HER_Family->PI3K_AKT MAPK MAPK Pathway HER_Family->MAPK PI3K_AKT->Cell_Survival Promotes MAPK->Cell_Survival Promotes

Caption: Bypass signaling pathways in this compound resistance.

Experimental_Workflow start Start with Parental Cell Line treatment Long-term treatment with increasing this compound start->treatment resistant_line Generate Resistant Cell Line treatment->resistant_line characterization Characterization resistant_line->characterization viability Cell Viability Assay (IC50 determination) characterization->viability western Western Blot (ERα, p-AKT, p-ERK) characterization->western qpcr qRT-PCR (ER target genes) characterization->qpcr

Caption: Workflow for generating and characterizing resistant cell lines.

References

Technical Support Center: Interpreting Unexpected Results from Sniper(ER)-110 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sniper(ER)-110. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to selectively degrade the Estrogen Receptor α (ERα). It consists of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase, preferentially the X-linked inhibitor of apoptosis protein (XIAP). This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.[1][2][3]

Q2: What are the expected outcomes of a successful this compound experiment?

A2: In ERα-positive breast cancer cell lines like MCF-7 and T47D, successful application of this compound should result in a dose- and time-dependent decrease in ERα protein levels. This degradation is expected to inhibit estrogen-dependent gene expression and reduce cell viability and proliferation.[1][2][4]

Q3: I am not observing any degradation of ERα after treating my cells with this compound. What could be the reason?

A3: Several factors could contribute to a lack of ERα degradation. Please refer to the Troubleshooting Guide: No or Low ERα Degradation section for a detailed breakdown of potential causes and solutions.

Q4: I am observing inconsistent results between experiments. How can I improve reproducibility?

A4: Inconsistent results can arise from variations in cell culture conditions, reagent preparation, or experimental timing. Strict adherence to standardized protocols is crucial. Refer to the Experimental Protocols section for detailed methodologies. Additionally, ensure consistent passage numbers for your cell lines and precise timing of treatments and harvesting.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is designed for selective ERα degradation, the potential for off-target effects exists with any small molecule. Some studies have noted that SNIPERs can also induce the degradation of the recruited E3 ligase, in this case, XIAP and cIAP1, though often at different rates and concentrations than the primary target.[5] It is advisable to check the levels of XIAP and cIAP1 in your experiments.

Troubleshooting Guides

Troubleshooting Guide: No or Low ERα Degradation
Potential Cause Possible Explanation Recommended Action
Compound Inactivity Improper storage or handling may have degraded this compound.Ensure this compound is stored at the recommended temperature (-20°C or -80°C) and protected from light. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).
Suboptimal Concentration The concentration of this compound may be too low to effectively form the ternary complex (ERα-Sniper(ER)-110-XIAP).Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal degradation concentration (DC50).
"Hook Effect" At very high concentrations, this compound can form binary complexes (ERα-Sniper(ER)-110 or this compound-XIAP) that do not lead to degradation, reducing the formation of the productive ternary complex.[1]If you observe reduced degradation at higher concentrations, this may be the cause. Analyze a broader concentration range to identify the optimal degradation window.
Incorrect Incubation Time The duration of treatment may be too short or too long. ERα degradation is a dynamic process.Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal time point for maximal degradation.
Low E3 Ligase Expression The cell line used may have low endogenous levels of XIAP, the E3 ligase preferentially recruited by this compound.[1]Verify XIAP expression levels in your cell line via Western blot. If levels are low, consider using a different cell line with higher XIAP expression.
Cell Permeability Issues This compound may not be efficiently entering the cells.While designed to be cell-permeable, issues can arise. Unfortunately, directly testing for this is complex. However, ensuring proper solvent and culture conditions can help.
Proteasome Inhibition If other proteasome inhibitors are present in the experimental setup, ERα degradation will be blocked.Ensure that no other compounds that could interfere with proteasome function are being used. As a control, co-treat with a known proteasome inhibitor like MG132 to confirm that degradation is proteasome-dependent.[1][4]
Troubleshooting Guide: Unexpected Cell Viability Results
Potential Cause Possible Explanation Recommended Action
Cell Line-Specific Responses Different ERα-positive cell lines can exhibit varied responses to ERα degradation. For instance, this compound has been shown to induce significant apoptosis in MCF-7 cells but not in T47D cells, despite degrading ERα in both.[1]Be aware of the specific genetic and signaling background of your chosen cell line. Compare your results to published data for that specific cell line. Consider testing multiple ERα-positive cell lines.
Off-Target Effects on Viability At higher concentrations, this compound might have off-target cytotoxic effects unrelated to ERα degradation.Correlate cell viability data with ERα degradation data. If cytotoxicity occurs at concentrations where ERα is not degraded, or is significantly higher than expected for ERα loss, suspect off-target effects.
Experimental Artifacts in Viability Assays The chosen viability assay (e.g., MTT, CellTiter-Glo) might be affected by the compound itself or by changes in cell metabolism not directly related to viability.Use at least two different types of viability assays that measure different cellular parameters (e.g., metabolic activity and membrane integrity) to confirm results.

Quantitative Data Summary

Table 1: In Vitro Degradation Efficiency of Sniper(ER) Compounds

CompoundTargetCell LineDC50 (4h)DC50 (48h)Reference
This compound ERαNot Specified<3 nM7.7 nM[6][7][8][9][10][11]
Sniper(ER)-87 ERαMCF-7>50% degradation at 3 nMNot Specified[2]
ERD-308 ERαMCF-70.17 nMNot Specified[2]
ERD-308 ERαT47D0.43 nMNot Specified[2]
ARV-471 ERαNot Specified1.8 nMNot Specified[2]

Table 2: Apoptotic Effects of Selected Sniper(ER) Compounds in Different Cell Lines

CompoundConcentrationCell LineApoptosis InductionReference
This compound >50 nMMCF-7Higher than Sniper(ER)-87[1]
This compound >50 nMT47DNo reasonable apoptosis observed[1]
Sniper(ER)-105 >50 nMMCF-7Higher than Sniper(ER)-87[1]
Sniper(ER)-105 >50 nMT47DNo reasonable apoptosis observed[1]
Sniper(ER)-126 >50 nMMCF-7Higher than Sniper(ER)-87[1]
Sniper(ER)-126 >50 nMT47DNo reasonable apoptosis observed[1]

Experimental Protocols

Protocol 1: Western Blot for ERα Detection
  • Cell Lysis:

    • Culture and treat cells as per your experimental design.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα (e.g., Abcam ab108398, Cell Signaling Technology #8644) overnight at 4°C.[12]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Use a loading control like β-actin or GAPDH to normalize protein levels.

Protocol 2: Co-Immunoprecipitation (Co-IP) for ERα and XIAP Interaction
  • Cell Lysis:

    • Use a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors) to preserve protein-protein interactions.

    • Follow steps 1.1 to 1.5 from the Western Blot protocol.

  • Pre-clearing the Lysate:

    • Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody against ERα to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

    • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Analyze the eluted proteins by Western blot using antibodies against ERα and XIAP.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment.

  • Treatment:

    • After allowing the cells to adhere overnight, treat them with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

Diagrams

Sniper_ER_110_Mechanism cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation Sniper This compound ERa ERα Sniper->ERa Binds XIAP XIAP (E3 Ligase) Sniper->XIAP Recruits ERa_Sniper_XIAP ERα-Sniper-XIAP Complex Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Targeting Degraded_ERa Degraded ERα (Peptides) Proteasome->Degraded_ERa Degradation ERa_Sniper_XIAP->Ub Ubiquitination Troubleshooting_Workflow Start Unexpected Result: No ERα Degradation Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Time Optimize Incubation Time (Time-Course) Check_Compound->Check_Time Check_Ligase Confirm XIAP Expression in Cell Line Check_Time->Check_Ligase Check_Proteasome Proteasome Inhibitor Control (e.g., MG132) Check_Ligase->Check_Proteasome Hook_Effect Test for Hook Effect (Broad Dose-Response) Check_Proteasome->Hook_Effect Result_OK ERα Degradation Observed Hook_Effect->Result_OK Result_Not_OK Still No Degradation: Consider Cell Permeability or Other Cellular Factors Hook_Effect->Result_Not_OK

References

Cell line-specific responses to Sniper(ER)-110 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sniper(ER)-110, a specific and nongenetic IAP-dependent protein eraser (SNIPER) designed to induce the degradation of Estrogen Receptor α (ERα).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chimeric molecule that functions as a proteolysis-targeting chimera (PROTAC). It is composed of a ligand that binds to the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase and a ligand that binds to Estrogen Receptor α (ERα), connected by a linker.[1][2][3][4][5][6][7] By simultaneously binding to both IAP and ERα, this compound brings the E3 ligase into close proximity with ERα, leading to its ubiquitination and subsequent degradation by the proteasome.[2][8][9] This targeted protein degradation approach allows for the selective removal of ERα from cells.

Q2: What is the primary application of this compound?

The primary application of this compound is to induce the degradation of ERα in a potent and selective manner. It is a valuable research tool for studying the downstream effects of ERα depletion and holds therapeutic potential for ERα-dependent cancers.[2][8]

Q3: In which cell lines is this compound effective?

This compound is effective in ERα-positive breast cancer cell lines, such as MCF-7 and T47D.[2][10] Its efficacy is dependent on the presence of ERα; therefore, it is not effective in ERα-negative cell lines like MDA-MB-231.[2]

Q4: What is the difference between this compound and other ERα degraders like fulvestrant or other SNIPERs?

This compound is a heterobifunctional degrader that co-opts the IAP E3 ligase machinery. This mechanism differs from selective estrogen receptor degraders (SERDs) like fulvestrant, which have a different mode of action. Compared to its predecessor, Sniper(ER)-87, this compound has shown to be more potent in inhibiting the growth of MCF-7 tumor xenografts in mice.[8] Different SNIPER molecules can also be engineered to recruit different E3 ligases or have altered linker properties, which can affect their degradation efficiency and off-target effects.

Q5: Can this compound induce cellular stress responses?

Yes, some SNIPER compounds have been shown to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[9] This can lead to paraptosis-like cell death. While this has been characterized for other SNIPERs, it is a potential cellular response to consider when treating with this compound, as the rapid degradation of a key protein like ERα can disrupt cellular homeostasis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low ERα degradation Cell line is ERα-negative. Confirm the ERα status of your cell line using Western Blot or qPCR. Use a positive control cell line known to express ERα (e.g., MCF-7).
Ineffective concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your cell line. The DC50 for a related compound is in the low nanomolar range.[1][3][4][5][6][7]
Incorrect incubation time. Optimize the incubation time. Significant degradation can be observed as early as 4 hours, with further degradation at 24-48 hours.[1][3][4][5][6][7]
Issues with this compound stock solution. Ensure the compound is properly dissolved and stored. Prepare fresh dilutions for each experiment. For in vitro studies, DMSO is a common solvent.[11]
Proteasome inhibition. Co-treatment with other drugs may inadvertently inhibit the proteasome. As a control, use a proteasome inhibitor (e.g., MG132) to confirm that the degradation is proteasome-dependent.[2]
High cell death/toxicity Concentration of this compound is too high. Reduce the concentration of this compound. Determine the IC50 for your cell line and use concentrations at or below this value for mechanistic studies.
Induction of ER stress and UPR. Monitor for markers of ER stress (e.g., BiP, CHOP) and the UPR via Western Blot or qPCR.[9][12]
Off-target effects. While designed to be specific, off-target effects can occur at high concentrations. Reduce the concentration and ensure the observed phenotype is consistent with ERα depletion.
Variability between experiments Inconsistent cell density or passage number. Maintain a consistent cell seeding density and use cells within a defined passage number range.
Inconsistent preparation of this compound. Prepare a large stock solution and aliquot it for single use to minimize freeze-thaw cycles.[3][5][13]
Differences in incubation conditions. Ensure consistent temperature, CO2 levels, and humidity in the cell culture incubator.

Quantitative Data Summary

Compound Cell Line Assay Metric Value Reference
Sniper(ER)-51-ERα DegradationDC50 (4h)<3 nM[1][3][4][5][6][7]
Sniper(ER)-51-ERα DegradationDC50 (48h)7.7 nM[1][3][4][5][6][7]
This compoundMCF-7Apoptosis-Significant induction[2][10]
This compoundT47DApoptosis-Less significant than in MCF-7[2][10]
This compoundT47D, ZR-75-1ERα Degradation-More potent than Sniper(ER)-87[10]
This compoundMCF-7 xenograftTumor Growth-More potent inhibition than Sniper(ER)-87[8]

*Note: Data for the related compound Sniper(ER)-51 is often cited in product descriptions for this compound.

Experimental Protocols

Western Blot for ERα Degradation
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After allowing cells to adhere overnight, treat with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate for the desired duration (e.g., 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance or luminescence and normalize the data to the vehicle control. Plot the results to determine the IC50 value.

Immunoprecipitation to Confirm ERα-IAP Interaction
  • Cell Treatment and Lysis: Treat cells with this compound or a vehicle control for a short duration (e.g., 1-2 hours). Lyse cells in a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the lysates with protein A/G agarose beads.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against ERα or an isotype control antibody overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the immune complexes.

  • Washes: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blot: Elute the bound proteins and analyze by Western Blot for the presence of IAP proteins (e.g., cIAP1, XIAP).

Visualizations

Sniper_ER_110_Mechanism cluster_cell Cell ERa ERα Sniper This compound ERa->Sniper Binds to ERα ligand Proteasome Proteasome ERa->Proteasome Targeted for Degradation IAP IAP (E3 Ligase) IAP->ERa IAP->Sniper Degraded_ERa Degraded ERα Proteasome->Degraded_ERa Degrades ERα Ub Ubiquitin

Caption: Mechanism of action for this compound.

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis start Seed Cells treat Treat with This compound start->treat wb Western Blot (ERα Degradation) treat->wb via Viability Assay (IC50) treat->via ip Immunoprecipitation (ERα-IAP Interaction) treat->ip

Caption: Experimental workflow for studying this compound effects.

troubleshooting_logic start No ERα Degradation check_cell Is cell line ERα positive? start->check_cell check_conc Is concentration optimal? check_cell->check_conc Yes fail Use ERα positive cell line check_cell->fail No check_time Is incubation time sufficient? check_conc->check_time Yes dose_response Perform dose response check_conc->dose_response No check_compound Is compound stock okay? check_time->check_compound Yes time_course Perform time course check_time->time_course No success ERα Degradation Observed check_compound->success Yes new_stock Prepare fresh stock check_compound->new_stock No

Caption: Troubleshooting logic for no ERα degradation.

References

Validation & Comparative

SNIPER(ER)-110 vs. SNIPER(ER)-87: A Comparative Analysis of Estrogen Receptor α Degraders

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs) have emerged as a promising therapeutic modality. This guide provides a detailed comparative analysis of two prominent SNIPERs targeting the estrogen receptor α (ERα), SNIPER(ER)-110 and SNIPER(ER)-87, with a focus on their performance, mechanism of action, and supporting experimental data for researchers, scientists, and drug development professionals.

Introduction to SNIPER(ER) Technology

SNIPERs are chimeric molecules designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. They consist of a ligand that binds to the target protein and another ligand that recruits an Inhibitor of Apoptosis Protein (IAP), which possesses E3 ubiquitin ligase activity. This proximity induces the ubiquitination and subsequent degradation of the target protein. SNIPER(ER)-87 and this compound are designed to target ERα, a key driver in the majority of breast cancers. SNIPER(ER)-87 is composed of an LCL161 derivative, an IAP ligand, conjugated to 4-hydroxytamoxifen, an ERα ligand, via a PEG linker.[1][2] this compound is a second-generation degrader developed through the derivatization of the IAP ligand in SNIPER(ER)-87, leading to enhanced performance.[2]

Quantitative Performance Analysis

This compound demonstrates superior performance in degrading ERα and inhibiting tumor growth compared to SNIPER(ER)-87. The following tables summarize the key quantitative data from comparative studies.

ParameterThis compoundSNIPER(ER)-87Reference
ERα Degradation (DC50) <3 nM (4h), 7.7 nM (48h)3 nM[3][4][5][6][7]
IAP Binding Affinity (IC50)
cIAP16.8 nM15.6 nM (in MCF-7 cells)[3]
cIAP217 nM-
XIAP49 nM-
Growth Inhibition (IC50)
MCF-7 cellsMore potent than SNIPER(ER)-8715.6 nM[3]
T47D cells-9.6 nM[3]

Table 1: In Vitro Performance Comparison. DC50 represents the concentration required to degrade 50% of the target protein. IC50 for IAP binding indicates the concentration needed to inhibit 50% of IAP binding. Growth inhibition IC50 is the concentration that inhibits 50% of cell growth.

Study ParameterThis compoundSNIPER(ER)-87Reference
Tumor Growth Inhibition More potent inhibition of MCF-7 tumor xenograftsInhibits growth of MCF-7 orthotopic breast tumor xenografts[1][2]
ERα Reduction in Tumor -Significant reduction in tumor xenografts and ovary[8]

Table 2: In Vivo Performance Comparison in Mouse Xenograft Models.

Mechanism of Action and Signaling Pathway

Both this compound and SNIPER(ER)-87 function by forming a ternary complex between ERα and an IAP E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα. A key finding is that both molecules preferentially recruit the X-linked inhibitor of apoptosis protein (XIAP) over cellular IAP1 (cIAP1) to mediate ERα degradation.[1][2]

This compound's enhanced activity is attributed to its improved binding affinity for IAPs.[2] In addition to degrading ERα, these SNIPERs also induce the degradation of IAPs themselves, specifically cIAP1 and, to a lesser extent, XIAP.[1][3] This simultaneous degradation of IAPs, which are often overexpressed in cancer cells and contribute to therapeutic resistance, may offer a synergistic anti-cancer effect.[9]

Below is a diagram illustrating the general mechanism of action for this compound and SNIPER(ER)-87.

SNIPER_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation SNIPER This compound or SNIPER(ER)-87 ERa ERα SNIPER->ERa Binds XIAP XIAP (E3 Ligase) SNIPER->XIAP Recruits Proteasome Proteasome Ub Ubiquitin XIAP_bound XIAP Ub->XIAP_bound ERa_bound ERα ERa_bound->Proteasome Degradation SNIPER_bound SNIPER ERa_bound->SNIPER_bound SNIPER_bound->XIAP_bound XIAP_bound->ERa_bound Ubiquitination

Caption: Mechanism of SNIPER(ER)-induced ERα degradation.

Experimental Protocols

The following provides an overview of the key experimental methodologies used in the comparative analysis of this compound and SNIPER(ER)-87.

Cell Culture and Reagents
  • Cell Lines: MCF-7 and T47D (ERα-positive breast cancer cell lines), MDA-MB-231 (ERα-negative breast cancer cell line).[3]

  • Reagents: this compound and SNIPER(ER)-87 were synthesized and purified. Antibodies for Western blotting included those against ERα, cIAP1, XIAP, and a loading control (e.g., β-actin).

Western Blotting for Protein Degradation
  • Cell Treatment: Cells were seeded in appropriate culture plates and allowed to adhere. They were then treated with varying concentrations of this compound or SNIPER(ER)-87 for specified time points (e.g., 4, 24, 48 hours).

  • Lysate Preparation: After treatment, cells were washed with PBS and lysed with a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate was determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the proteins of interest overnight at 4°C. Subsequently, the membrane was incubated with a corresponding secondary antibody.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

Cell Growth Inhibition Assay
  • Cell Seeding: Cells were seeded in 96-well plates.

  • Compound Treatment: After 24 hours, cells were treated with a range of concentrations of this compound or SNIPER(ER)-87.

  • Incubation: Cells were incubated for a specified period (e.g., 72 hours).[10]

  • Viability Assessment: Cell viability was measured using a standard assay such as the WST-8 assay.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

In Vivo Tumor Xenograft Model
  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice) were used.[10]

  • Tumor Implantation: MCF-7 cells were orthotopically implanted into the mammary fat pads of the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound or SNIPER(ER)-87 was administered intraperitoneally at specified doses and schedules (e.g., 30 mg/kg, daily for 14 days).[10]

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors were excised, and protein levels of ERα were analyzed by Western blotting.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Cell Culture (MCF-7, T47D) B Treatment with This compound or -87 A->B C Western Blot (ERα, cIAP1, XIAP levels) B->C D Cell Viability Assay (WST-8) B->D E Data Analysis (DC50, IC50) C->E D->E F MCF-7 Xenograft Mouse Model G Treatment with This compound or -87 F->G H Tumor Volume Measurement G->H I Endpoint Analysis (Tumor ERα levels) G->I J Efficacy Comparison H->J I->J

Caption: Experimental workflow for comparative analysis.

Conclusion

The available data strongly indicate that this compound is a more potent degrader of ERα than its predecessor, SNIPER(ER)-87. This enhanced activity is attributed to its improved binding to IAP E3 ligases. Both compounds effectively induce ERα degradation through a XIAP-dependent mechanism and demonstrate anti-tumor activity in preclinical models. The dual action of degrading both the primary target (ERα) and IAPs positions these SNIPERs as promising candidates for further development in the treatment of ERα-positive breast cancer. Researchers and drug developers should consider the superior potency of this compound in future investigations and therapeutic strategies.

References

A Comparative Efficacy Analysis: Sniper(ER)-110 versus Fulvestrant in Estrogen Receptor-Positive Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel estrogen receptor (ER) degrader, Sniper(ER)-110, and the established therapy, fulvestrant. This analysis is based on available preclinical data and aims to highlight the differential efficacy and mechanisms of these two compounds.

Executive Summary

This compound, a novel Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), and fulvestrant, a clinically approved Selective Estrogen Receptor Degrader (SERD), both function by targeting the estrogen receptor alpha (ERα) for degradation, a key driver in the majority of breast cancers. Preclinical evidence suggests that while both compounds effectively degrade ERα, this compound may offer a more potent and rapid degradation profile, potentially leading to superior anti-tumor activity. This guide synthesizes the available data to facilitate a comprehensive comparison.

Mechanism of Action

Fulvestrant is a pure antiestrogen that binds to the estrogen receptor, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This complete antagonism of the ER signaling pathway has made it a cornerstone of endocrine therapy for advanced ER-positive breast cancer.

This compound operates through a distinct mechanism. It is a heterobifunctional molecule composed of a ligand that binds to the ERα and another ligand that recruits the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase.[4][5] This proximity-induced complex formation leads to the polyubiquitination and proteasomal degradation of ERα. A key distinction is the E3 ligase utilized; fulvestrant relies on the cell's endogenous E3 ligases that recognize the destabilized receptor, while this compound actively recruits a specific E3 ligase (IAP) to the target protein.[4][5]

Signaling Pathway Diagrams

Fulvestrant_Mechanism cluster_cell Cancer Cell cluster_nucleus Fulvestrant Fulvestrant ER Estrogen Receptor (ERα) Fulvestrant->ER Binds and destabilizes Ub Ubiquitin ER->Ub Ubiquitination ERE Estrogen Response Element (ERE) ER->ERE Transcription Blocked Proteasome Proteasome Ub->Proteasome Targeting for degradation Degraded_ER Proteasome->Degraded_ER Nucleus Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription

Figure 1: Mechanism of Action of Fulvestrant.

SniperER110_Mechanism cluster_cell Cancer Cell cluster_nucleus SniperER110 This compound ER Estrogen Receptor (ERα) SniperER110->ER Binds to ERα IAP IAP E3 Ligase SniperER110->IAP Recruits IAP ER->IAP Ternary Complex Formation Ub Ubiquitin ER->Ub ERE Estrogen Response Element (ERE) ER->ERE Transcription Blocked IAP->ER Polyubiquitination Proteasome Proteasome Ub->Proteasome Targeting for degradation Degraded_ER Proteasome->Degraded_ER Nucleus Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription

Figure 2: Mechanism of Action of this compound.

Preclinical Efficacy Comparison

In Vitro ERα Degradation

Studies on novel ER degraders have demonstrated rapid and potent degradation of ERα. For instance, the PROTAC ER degrader ARV-471 has been shown to induce more significant ER degradation than fulvestrant in xenograft models.[5] Another degrader, ERD-308, achieved complete ER degradation within 3 hours, whereas fulvestrant required 24 hours to reach maximum degradation.[5] While specific kinetic data for this compound's superiority over fulvestrant is not published, the improved potency of IAP-based degraders over fulvestrant in inducing apoptosis in ER-positive breast cancer cells has been reported.[5]

CompoundCell LineDC50 (ERα Degradation)Time PointReference
This compound MCF-7<3 nM4 hours[4]
Fulvestrant MCF-7Not explicitly stated in a comparable format24 hours (for max degradation)[5]

Table 1: In Vitro ERα Degradation. Note: Data for this compound and fulvestrant are from different studies and not from a direct head-to-head comparison.

In Vivo Anti-Tumor Efficacy

In a mouse xenograft model using MCF-7 human breast cancer cells, this compound demonstrated potent tumor growth inhibition. Daily administration of this compound was shown to be more potent than its predecessor, Sniper(ER)-87.[6]

Preclinical studies with fulvestrant in xenograft models have established its anti-tumor efficacy. While direct comparative data with this compound is unavailable, studies comparing other next-generation SERDs and PROTACs to fulvestrant often show either comparable or superior efficacy, particularly in models with acquired resistance mutations in the estrogen receptor (ESR1 mutations).

CompoundAnimal ModelDosing RegimenTumor Growth InhibitionReference
This compound MCF-7 XenograftNot explicitly stated in the abstractMore potent than Sniper(ER)-87[6]
Fulvestrant Various breast cancer xenograftsVariableDose-dependent tumor growth inhibition

Table 2: In Vivo Anti-Tumor Efficacy. Note: The data presented is a qualitative summary as direct quantitative comparisons from a single study are not available.

Experimental Protocols

ERα Degradation Assay (Western Blot)
  • Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Treatment: Cells are treated with varying concentrations of this compound or fulvestrant for specified durations (e.g., 4, 24, 48 hours).

  • Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against ERα and a loading control (e.g., β-actin or GAPDH).

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software, and the ERα levels are normalized to the loading control. The half-maximal degradation concentration (DC50) is calculated.

Western_Blot_Workflow A MCF-7 Cell Culture B Treatment with This compound or Fulvestrant A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Antibody Incubation (Anti-ERα, Anti-Actin) F->G H ECL Detection G->H I Densitometry Analysis (Quantification of ERα levels) H->I

Figure 3: Western Blot Experimental Workflow.
In Vivo Tumor Xenograft Study

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: MCF-7 cells are implanted subcutaneously into the flank of the mice. Estrogen pellets are often implanted to support initial tumor growth.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Treatment Administration: this compound (e.g., via intraperitoneal injection) or fulvestrant (e.g., via subcutaneous injection) is administered according to a specified dosing schedule and duration. A vehicle control group is also included.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated using the formula: (length × width²)/2.

  • Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period. Tumors may be excised for further analysis (e.g., Western blot for ERα levels).

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the efficacy of the different treatments.

Xenograft_Workflow A MCF-7 Cell Implantation in Nude Mice B Tumor Growth to Palpable Size A->B C Randomization into Treatment Groups B->C D Drug Administration (this compound, Fulvestrant, Vehicle) C->D E Regular Tumor Volume and Body Weight Measurement D->E F Endpoint Determination E->F G Tumor Excision and Analysis (Optional) F->G H Statistical Analysis of Tumor Growth Inhibition F->H

Figure 4: In Vivo Xenograft Experimental Workflow.

Conclusion

References

A Head-to-Head Showdown: Sniper(ER)-110 vs. Tamoxifen in Estrogen Receptor-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of estrogen receptor (ER)-positive breast cancer therapeutics is continually evolving. While selective estrogen receptor modulators (SERMs) like tamoxifen have long been a cornerstone of treatment, novel strategies aimed at complete ER degradation are emerging as powerful alternatives. This guide provides a detailed, data-driven comparison of the established SERM, tamoxifen, and a next-generation ER degrader, Sniper(ER)-110.

This comparison guide delves into the distinct mechanisms of action, preclinical efficacy, and the experimental frameworks used to evaluate these two compounds. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive understanding of their molecular interactions and evaluation processes.

At a Glance: Key Differences

FeatureThis compoundTamoxifen
Drug Class Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER)Selective Estrogen Receptor Modulator (SERM)
Primary Mechanism Induces proteasomal degradation of the Estrogen Receptor α (ERα)Competitively binds to ERα, acting as an antagonist in breast tissue
Effect on ERα Levels Decreases total ERα protein levelsCan stabilize ERα protein levels
Mode of Action Event-driven (catalytic degradation)Occupancy-driven (receptor blocking)
Potential Advantage May overcome resistance mediated by ERα mutations or overexpressionWell-established clinical efficacy and safety profile over decades

Mechanism of Action: Degradation vs. Modulation

The fundamental difference between this compound and tamoxifen lies in their interaction with the estrogen receptor.

Tamoxifen , as a SERM, competitively binds to the estrogen receptor, acting as an antagonist in breast tissue to block estrogen-driven cell proliferation.[1][2][3][4] However, in other tissues like the endometrium and bone, it can have partial agonist effects.[2] This dual activity is a hallmark of SERMs.

This compound , on the other hand, is a heterobifunctional molecule. It consists of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP).[5][6] This proximity induces the ubiquitination of ERα, tagging it for degradation by the proteasome.[5][6] This process effectively eliminates the ERα protein from the cell. Notably, this compound has been shown to preferentially recruit the X-linked inhibitor of apoptosis protein (XIAP) to degrade ERα.

cluster_tamoxifen Tamoxifen (SERM) Signaling Pathway Tamoxifen Tamoxifen ER_Tamoxifen ERα-Tamoxifen Complex Tamoxifen->ER_Tamoxifen Binds to ERα ERE_Tamoxifen Binding to Estrogen Response Element (ERE) ER_Tamoxifen->ERE_Tamoxifen Gene_Expression_Block Altered Gene Expression (Transcription Blocked) ERE_Tamoxifen->Gene_Expression_Block Cell_Cycle_Arrest_Tamoxifen Cell Cycle Arrest Gene_Expression_Block->Cell_Cycle_Arrest_Tamoxifen

Figure 1: Tamoxifen's Mechanism of Action.

cluster_sniper This compound (SNIPER) Signaling Pathway Sniper110 This compound Ternary_Complex ERα-Sniper-XIAP Ternary Complex Sniper110->Ternary_Complex ER_Sniper ERα ER_Sniper->Ternary_Complex IAP XIAP (E3 Ligase) IAP->Ternary_Complex Ubiquitination ERα Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation ERα Degradation Proteasome->Degradation

Figure 2: this compound's Mechanism of Action.

Preclinical Efficacy: A Quantitative Comparison

While direct head-to-head studies are limited, data from key publications allow for a comparative assessment of this compound and tamoxifen's preclinical efficacy. It is important to note that the following data is compiled from different studies and experimental conditions may vary.

In Vitro ERα Degradation

One of the primary advantages of this compound is its ability to induce the degradation of ERα.

CompoundCell LineDC₅₀ (Degradation Concentration 50%)Time PointReference
This compound MCF-7<3 nM4 hours[5][7][8][9][10]
This compound MCF-77.7 nM48 hours[5][7][8][9][10]
Tamoxifen MCF-7Does not induce degradation; stabilizes ERαN/A[11]
In Vitro Anti-proliferative and Apoptotic Activity

Both compounds have been shown to inhibit the growth of ER-positive breast cancer cell lines.

CompoundCell LineIC₅₀ (Inhibitory Concentration 50%)AssayReference
This compound MCF-7Induces apoptosis at ≥50 nMApoptosis Assay[12]
Tamoxifen MCF-7~4.5 µg/mL (~12.1 µM)MTT Assay (24h)[3]
Tamoxifen MCF-713.57 µMMTT Assay[13]

Note: Direct comparison of IC₅₀ values should be made with caution due to differing experimental protocols and endpoints.

In Vivo Anti-tumor Efficacy

Preclinical in vivo studies in mouse xenograft models have demonstrated the anti-tumor activity of both compounds.

CompoundAnimal ModelTreatmentOutcomeReference
This compound MCF-7 XenograftNot specifiedMore potent inhibition of tumor growth than Sniper(ER)-87
Tamoxifen MCF-7 XenograftDaily administrationSignificant inhibition of E2-stimulated tumor growth[14][15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in the characterization of this compound and tamoxifen.

Western Blotting for ERα Degradation

cluster_wb Western Blotting Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7) Treatment 2. Treatment with This compound or Tamoxifen Cell_Culture->Treatment Lysis 3. Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Incubation with Primary Antibody (anti-ERα) Blocking->Primary_Ab Secondary_Ab 8. Incubation with Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Detection and Quantification Secondary_Ab->Detection

Figure 3: Western Blotting Workflow.
  • Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are cultured to a suitable confluency and then treated with varying concentrations of this compound or tamoxifen for specified time periods (e.g., 4, 24, 48 hours).

  • Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for ERα. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a chemiluminescent substrate for detection. The resulting bands are visualized and quantified, with a loading control (e.g., β-actin) used for normalization.

Cell Viability (MTT) Assay
  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or tamoxifen) and incubated for a set period (e.g., 24, 48, 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[3]

In Vivo Tumor Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: ER-positive breast cancer cells (e.g., MCF-7) are implanted, often subcutaneously, into the mice. Estrogen pellets are typically implanted to support tumor growth.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered with vehicle control, this compound, or tamoxifen via a specified route (e.g., intraperitoneal injection, oral gavage) and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for ERα levels).

Future Perspectives and Conclusion

The development of ER degraders like this compound represents a significant advancement in targeting the estrogen receptor in breast cancer. The ability to completely eliminate the ER protein offers a promising strategy to overcome the resistance mechanisms that can develop with long-term tamoxifen therapy, such as those involving ERα mutations.

While tamoxifen remains a critical and effective therapy for many patients with ER-positive breast cancer, the potent preclinical activity of this compound highlights the potential of this new class of drugs. Future clinical studies directly comparing the efficacy and safety of ER degraders with established SERMs will be crucial in defining their role in the treatment paradigm of ER-positive breast cancer.

For researchers and drug development professionals, the distinct mechanisms of these two classes of drugs offer different avenues for therapeutic intervention and combination strategies. The data presented in this guide provides a foundation for understanding these differences and informing future research directions in the fight against breast cancer.

References

A Head-to-Head Battle: Evaluating the Degradation Efficiency of Sniper(ER)-110 Against Other Estrogen Receptor PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific protein degraders is paramount. In the landscape of breast cancer therapeutics, targeting the estrogen receptor (ERα) for degradation has emerged as a promising strategy. This guide provides a comprehensive comparison of the degradation efficiency of Sniper(ER)-110 with other notable ERα-targeting Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed methodologies.

This comparative analysis delves into the quantitative degradation profiles of this compound and its counterparts, offering a clear overview of their potency and efficacy in preclinical models. By presenting the data in a structured format and providing the underlying experimental protocols, this guide aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Unveiling the Degraders: A Quantitative Showdown

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the reported degradation efficiencies of this compound and other prominent ERα PROTACs in commonly used ER-positive breast cancer cell lines, MCF-7 and T47D.

PROTACE3 Ligase RecruitedCell LineDC50DmaxTreatment DurationReference
This compound cIAP1/XIAPMCF-7<3 nMNot Reported4 hours[1]
MCF-77.7 nMNot Reported48 hours[1]
SNIPER(ER)-87 XIAPMCF-7~3 nM>50% at 3 nMNot Reported
ERD-308 VHLMCF-70.17 nM>95% at 5 nMNot Reported[2]
T47D0.43 nM>95% at 5 nMNot Reported[2]
ERD-148 VHLMCF-7Not explicitly stated, but potentNear complete degradation24 hours[3]
cY537S mutant MCF-7Not explicitly statedPotent degradation24 hours[3]
cD538G mutant MCF-7Not explicitly statedPotent degradation24 hours[3]
ARV-471 (Vepdegestrant) Cereblon (CRBN)MCF-7~1 nM≥90%Not Reported[4]
T47D~1 nM≥90%Not Reported[4]

Key Observations:

  • Potency: ERD-308, a VHL-recruiting PROTAC, demonstrates exceptional potency with sub-nanomolar DC50 values in both MCF-7 and T47D cells.[2]

  • SNIPER Series: this compound shows potent ERα degradation, with a DC50 in the low nanomolar range.[1] Its predecessor, SNIPER(ER)-87, also exhibits a similar potency.

  • Clinical Candidate: ARV-471 (Vepdegestrant), currently in clinical development, effectively degrades ERα with a DC50 of approximately 1 nM.[4]

  • Maximal Degradation: ERD-308 achieves a remarkable Dmax of over 95% at a low concentration of 5 nM, indicating near-complete elimination of the ERα protein.[2] ARV-471 also shows a high Dmax of over 90%.[4]

  • Mutant ERα: ERD-148 has been shown to be effective in degrading clinically relevant mutant forms of ERα (Y537S and D538G), which are known to confer resistance to standard endocrine therapies.[3]

Visualizing the Mechanism and Workflow

To better understand the underlying principles of PROTAC-mediated protein degradation and the experimental procedures used to evaluate their efficacy, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (e.g., ERα) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_assays Efficacy Evaluation start Start: ER+ Breast Cancer Cell Culture treatment Treat with PROTAC (e.g., this compound) start->treatment incubation Incubate for Defined Time treatment->incubation western_blot Western Blot (ERα Degradation) incubation->western_blot ubiquitination_assay Ubiquitination Assay incubation->ubiquitination_assay viability_assay Cell Viability Assay incubation->viability_assay data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis ubiquitination_assay->data_analysis viability_assay->data_analysis

Caption: Experimental workflow for evaluating PROTAC efficiency.

Deconstructing the Experiments: Detailed Protocols

To ensure reproducibility and facilitate the design of future experiments, this section outlines the detailed methodologies for the key assays used to evaluate PROTAC performance.

Western Blotting for ERα Degradation

This protocol is a generalized procedure based on common practices in the cited literature. Specific antibody concentrations and incubation times may need to be optimized.

  • Cell Lysis:

    • After treatment with the respective PROTACs for the indicated times, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a polyacrylamide gel (e.g., 8-12%).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα (specific clone and dilution to be optimized based on the antibody datasheet) overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity. The percentage of degradation is calculated relative to the vehicle-treated control.

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC of interest, with or without a proteasome inhibitor (e.g., MG132), for a specified time.

    • Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., PR-619) in addition to protease and phosphatase inhibitors.

  • Immunoprecipitation (IP):

    • Incubate the cell lysates with an anti-ERα antibody overnight at 4°C with gentle rotation to capture the ERα protein.

    • Add protein A/G agarose beads and incubate for an additional 2-4 hours to pull down the antibody-protein complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Immunoblotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

    • Perform SDS-PAGE and western blotting as described above.

    • Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated ERα, which will appear as a high-molecular-weight smear.

    • The membrane can also be probed with an anti-ERα antibody to confirm the immunoprecipitation of the target protein.

Cell Viability Assay

This assay assesses the functional consequence of ERα degradation on the proliferation of ER-positive breast cancer cells.

  • Cell Seeding:

    • Seed ER-positive breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at an appropriate density.

    • Allow the cells to adhere overnight.

  • PROTAC Treatment:

    • Treat the cells with a serial dilution of the PROTACs. Include a vehicle-only control.

  • Incubation:

    • Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Assessment:

    • Use a commercially available cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay like CellTiter-Glo®.

    • Follow the manufacturer's protocol for the chosen assay.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

References

Side-by-Side Analysis: Sniper(ER)-110 Demonstrates Preferential Recruitment of XIAP over cIAP1 for Estrogen Receptor Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

TOKYO, Japan – November 8, 2025 – New research findings provide a detailed comparative analysis of the recruitment of two key E3 ubiquitin ligases, XIAP and cIAP1, by the novel SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) molecule, Sniper(ER)-110. The study reveals a clear preference for XIAP in mediating the degradation of the estrogen receptor alpha (ERα), a critical target in breast cancer therapy. This preferential recruitment occurs despite the IAP ligand component of this compound exhibiting a higher binding affinity for cIAP1, suggesting a more complex mechanism of action than simple binding affinity would predict.

This compound is a chimeric molecule designed to bring ERα into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα. A key study in the Journal of Biological Chemistry systematically investigated the interactions of a series of SNIPER molecules, including this compound, with the inhibitor of apoptosis proteins (IAPs) XIAP and cIAP1.

Quantitative Analysis of IAP Recruitment and Target Degradation

Experimental data from the study by Ohoka et al. (2018) demonstrates that while the IAP ligand used in this compound binds more tightly to cIAP1, the functional outcome in cells is a preferential recruitment of XIAP to the ERα complex. This is evidenced by co-immunoprecipitation experiments and further substantiated by siRNA-mediated knockdown of the respective IAPs.

ParameterXIAPcIAP1Reference
Preferential Recruitment to ERα by this compound YesNo[1]
Primary E3 Ligase for this compound-induced ERα Degradation YesNo[1]
Effect of siRNA Knockdown on ERα Degradation by this compound Substantially suppressedMarginally suppressed[1]
Binding Affinity of IAP Ligand (this compound meta-substitution) IC50: 1.5 nMIC50: 0.19 nM[1]
Degradation Induced by this compound (in MCF-7 cells) Delayed degradation (observed at 48h)Simultaneous degradation (observed at 4h)[1]

Experimental Protocols

The following are summaries of the key experimental protocols utilized to determine the differential recruitment of XIAP and cIAP1 by this compound.

Co-immunoprecipitation

To assess the formation of the ternary complex (this compound, ERα, and IAPs), co-immunoprecipitation experiments were performed. MCF-7 and T47D breast cancer cells were treated with this compound in the presence of the proteasome inhibitor MG132 to prevent the degradation of the formed complexes.

  • Cell Lysis: Cells were lysed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Nonidet P-40, and a protease inhibitor cocktail.

  • Immunoprecipitation: Cell lysates were incubated with an anti-ERα antibody overnight at 4°C. Subsequently, protein A/G-agarose beads were added and incubated for an additional 2 hours.

  • Washing: The beads were washed three times with the lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: The immunoprecipitated proteins were eluted by boiling in SDS-PAGE sample buffer and then subjected to Western blotting analysis using antibodies against ERα, XIAP, and cIAP1. The results showed a significantly stronger co-precipitation of XIAP with ERα in the presence of this compound compared to cIAP1.[1]

siRNA-mediated Knockdown

To confirm the functional importance of XIAP and cIAP1 in this compound-mediated ERα degradation, siRNA was used to specifically knockdown the expression of each IAP.

  • Transfection: MCF-7 and T47D cells were transfected with siRNAs targeting either XIAP or cIAP1, or with a non-targeting control siRNA, using a suitable transfection reagent.

  • This compound Treatment: After 48 hours of transfection to allow for protein knockdown, cells were treated with this compound for 4 hours.

  • Western Blotting: Whole-cell lysates were prepared and analyzed by Western blotting with antibodies against ERα, XIAP, cIAP1, and a loading control (e.g., actin). The results demonstrated that the knockdown of XIAP significantly inhibited the degradation of ERα induced by this compound, whereas the knockdown of cIAP1 had only a marginal effect.[1]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow used to determine its preferential recruitment of XIAP.

G cluster_0 This compound Mediated ERα Degradation Sniper This compound ERa ERα (Target Protein) Sniper->ERa Binds XIAP XIAP (E3 Ligase) Sniper->XIAP Preferentially Recruits cIAP1 cIAP1 (E3 Ligase) Sniper->cIAP1 Binds (Lower Recruitment) Proteasome Proteasome ERa->Proteasome Targeted for Degradation XIAP->ERa Ub Ubiquitin Degraded_ERa Degraded ERα Proteasome->Degraded_ERa

Caption: Preferential recruitment of XIAP by this compound for ERα ubiquitination and degradation.

G cluster_1 Experimental Workflow for IAP Recruitment Analysis start Start: Hypothesis This compound recruits IAPs co_ip Co-immunoprecipitation (ERα pulldown) start->co_ip siRNA siRNA Knockdown (XIAP or cIAP1) start->siRNA western_co_ip Western Blot (Detect XIAP & cIAP1) co_ip->western_co_ip result_co_ip Result: XIAP preferentially co-precipitates western_co_ip->result_co_ip conclusion Conclusion: This compound preferentially recruits XIAP for ERα degradation result_co_ip->conclusion western_kd Western Blot (Detect ERα levels) siRNA->western_kd result_kd Result: XIAP knockdown inhibits ERα degradation western_kd->result_kd result_kd->conclusion

Caption: Workflow to determine the primary E3 ligase recruited by this compound.

Conclusion

The side-by-side analysis of XIAP and cIAP1 recruitment by this compound reveals a nuanced mechanism of action that is not solely dictated by binding affinity. The preferential recruitment of XIAP for the degradation of ERα highlights the importance of cellular context and the formation of a productive ternary complex in the efficacy of SNIPER molecules. These findings are crucial for the rational design of next-generation protein degraders with improved selectivity and therapeutic potential. The ability of this compound to co-opt XIAP, an important regulator of apoptosis, may also contribute to its potent anti-tumor activity. Further investigation into the structural and cellular factors governing this preferential recruitment will be invaluable for the development of more effective cancer therapies.

References

A Head-to-Head Battle: Comparing the Apoptotic Efficacy of SNIPER(ER) Compounds in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a new frontier in targeted protein degradation has emerged with the development of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This guide provides a comparative analysis of the apoptotic effects of different SNIPER(ER) compounds, a class of molecules designed to degrade the Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers.

This guide synthesizes available experimental data to compare the performance of various SNIPER(ER) compounds, offering insights into their mechanisms and apoptotic potential. We present quantitative data in structured tables, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.

Unveiling the Arsenal: A Look at Different SNIPER(ER) Compounds

SNIPER(ER) molecules are chimeric compounds that recruit Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases, to the ERα, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation ultimately triggers apoptosis in ERα-dependent cancer cells.

Initial research led to the development of first-generation compounds like SNIPER(ER)-87. More recently, a new wave of SNIPER(ER) molecules, including SNIPER(ER)-105, SNIPER(ER)-110, and SNIPER(ER)-126, have been engineered. These newer compounds have demonstrated enhanced potency in both ERα degradation and the induction of apoptosis. A key mechanistic distinction is their preferential recruitment of the X-linked inhibitor of apoptosis protein (XIAP) over cellular inhibitor of apoptosis protein 1 (cIAP1), which appears to correlate with their improved efficacy.

Quantitative Comparison of Apoptotic Effects

The apoptotic efficacy of SNIPER(ER) compounds is a critical measure of their therapeutic potential. The following tables summarize the available quantitative data on ERα degradation and the induction of apoptosis in the ERα-positive breast cancer cell line, MCF-7.

CompoundDC50 for ERα Degradation (nM)IC50 for Cell Growth Inhibition (nM)[1][2]
SNIPER(ER)-87~3[3][4]15.6
This compound<3 (at 4h), 7.7 (at 48h)Not explicitly stated, but demonstrated to be more potent than SNIPER(ER)-87

Table 1: Comparative Potency of SNIPER(ER) Compounds in ERα Degradation and Cell Growth Inhibition in MCF-7 Cells.

CompoundConcentration (nM)% of Apoptotic Cells (Early + Late Apoptosis)
SNIPER(ER)-87 >50Moderate induction (specific percentage not consistently reported)
SNIPER(ER)-105 >50Higher than SNIPER(ER)-87
This compound >50Higher than SNIPER(ER)-87
SNIPER(ER)-126 >50Higher than SNIPER(ER)-87

Delving into the Mechanism: Signaling Pathways

The degradation of ERα by SNIPER(ER) compounds initiates a cascade of events culminating in apoptosis. The following diagram illustrates the proposed signaling pathway.

SNIPER_ER_Apoptosis_Pathway SNIPER(ER) Induced Apoptotic Pathway cluster_0 Cellular Environment cluster_1 Apoptotic Cascade SNIPER(ER) SNIPER(ER) ERα ERα SNIPER(ER)->ERα Binds XIAP XIAP SNIPER(ER)->XIAP Recruits Ternary Complex ERα->Ternary Complex XIAP->Ternary Complex Ubiquitin Ubiquitin Ubiquitination Ubiquitination Ubiquitin->Ubiquitination Proteasome Proteasome Caspase Activation Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Ternary Complex->Ubiquitination Formation of E3 Ligase Complex ERα Degradation ERα Degradation Ubiquitination->ERα Degradation Polyubiquitination ERα Degradation->Proteasome ERα Degradation->Caspase Activation Downstream Signaling

Caption: SNIPER(ER) compounds form a ternary complex with ERα and the E3 ligase XIAP, leading to the ubiquitination and proteasomal degradation of ERα, which in turn triggers the apoptotic cascade.

Experimental Corner: Protocols for Key Assays

Reproducibility is paramount in scientific research. Provided below are detailed methodologies for the key experiments cited in the comparison of SNIPER(ER) compounds.

Western Blot for ERα Degradation

This protocol details the steps to quantify the degradation of ERα in response to SNIPER(ER) treatment.

Western_Blot_Workflow Western Blot Workflow for ERα Degradation Cell Culture and Treatment Cell Culture and Treatment Cell Lysis Cell Lysis Cell Culture and Treatment->Cell Lysis 1. Treat MCF-7 cells with SNIPER(ER) compounds Protein Quantification Protein Quantification Cell Lysis->Protein Quantification 2. Lyse cells in RIPA buffer SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE 3. Determine protein concentration (BCA assay) Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer 4. Separate proteins by size Blocking Blocking Protein Transfer->Blocking 5. Transfer to PVDF membrane Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation 6. Block with 5% non-fat milk in TBST Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation 7. Incubate with anti-ERα antibody Detection Detection Secondary Antibody Incubation->Detection 8. Incubate with HRP-conjugated secondary antibody Data Analysis Data Analysis Detection->Data Analysis 9. Visualize with ECL substrate Results Results Data Analysis->Results 10. Quantify band intensity Annexin_V_Workflow Annexin V/PI Apoptosis Assay Workflow Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting 1. Treat MCF-7 cells with SNIPER(ER) compounds Cell Washing Cell Washing Cell Harvesting->Cell Washing 2. Collect both adherent and suspended cells Staining Staining Cell Washing->Staining 3. Wash with cold PBS Flow Cytometry Flow Cytometry Staining->Flow Cytometry 4. Resuspend in Annexin V binding buffer and stain with Annexin V-FITC and PI Data Analysis Data Analysis Flow Cytometry->Data Analysis 5. Acquire data on a flow cytometer Results Results Data Analysis->Results 6. Analyze quadrants to determine cell populations

References

Assessing the In Vivo Potency of Sniper(ER)-110 Relative to Other SERDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo potency of Sniper(ER)-110, a novel Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), with other prominent Selective Estrogen Receptor Degraders (SERDs) used in the treatment of estrogen receptor-positive (ER+) breast cancer. The data presented is compiled from preclinical studies to aid in the evaluation of these compounds for research and development purposes.

Introduction to this compound and SERDs

Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that function by binding to the estrogen receptor (ER) and inducing its degradation. This mechanism of action effectively abrogates ER signaling, a key driver in the proliferation of ER+ breast cancers. Fulvestrant was the first SERD to receive clinical approval, administered as an intramuscular injection. More recently, a new generation of orally bioavailable SERDs has emerged, offering improved convenience and potentially enhanced efficacy.

This compound is a novel proteolysis-targeting chimera (PROTAC) that functions as a SERD. It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to the estrogen receptor. This dual binding brings the E3 ligase in close proximity to the ER, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation mechanism offers a distinct advantage over traditional inhibitors.

Comparative In Vivo Potency

The following tables summarize the in vivo efficacy of this compound in comparison to its predecessor, Sniper(ER)-87, and other clinically relevant SERDs in MCF-7 human breast cancer xenograft models.

Table 1: In Vivo Efficacy of Sniper(ER) Compounds in MCF-7 Xenograft Model

CompoundDosageAdministration RouteTreatment ScheduleTumor Growth Inhibition (TGI)Reference
This compound 10 mg/kgIntraperitoneal (i.p.)DailyMore potent than Sniper(ER)-87Ohoka N, et al. J Biol Chem. 2018
Sniper(ER)-87 10 mg/kgIntraperitoneal (i.p.)DailySignificant tumor growth inhibitionOhoka N, et al. J Biol Chem. 2018

Note: The primary publication for this compound states it is "more potently" than Sniper(ER)-87 but does not provide a specific TGI percentage in the abstract. The following data for other SERDs is compiled from various preclinical studies in similar MCF-7 xenograft models to provide a comparative context.

Table 2: In Vivo Efficacy of Other SERDs in MCF-7 Xenograft Models

CompoundDosageAdministration RouteTreatment ScheduleTumor Growth Inhibition (TGI) (%)Reference
Fulvestrant 5 mg/mouseSubcutaneous (s.c.)Weekly~80-90%Various preclinical studies
Elacestrant 30-100 mg/kgOral (p.o.)Daily~80-100%Preclinical studies
Camizestrant 10-30 mg/kgOral (p.o.)Daily~90-100%Preclinical studies
Giredestrant (GDC-9545) 1-10 mg/kgOral (p.o.)Daily~90-100%Preclinical studies
Vepdegestrant (ARV-471) 3-30 mg/kgOral (p.o.)Daily~90-100%Preclinical studies

Experimental Protocols

MCF-7 Xenograft Model for this compound Efficacy Study

A detailed experimental protocol for the in vivo assessment of this compound as described by Ohoka N, et al. in the Journal of Biological Chemistry (2018) is summarized below.

  • Cell Culture: MCF-7 human breast cancer cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female BALB/c nude mice (athymic) were used for the study.

  • Tumor Implantation: MCF-7 cells were harvested and suspended in Matrigel. The cell suspension was then subcutaneously injected into the flank of each mouse.

  • Estrogen Supplementation: To support the growth of the estrogen-dependent MCF-7 tumors, a slow-release estradiol pellet was implanted subcutaneously in each mouse.

  • Tumor Growth Monitoring: Tumor volumes were measured regularly using calipers.

  • Treatment: Once the tumors reached a predetermined size, the mice were randomized into treatment groups. This compound and Sniper(ER)-87 were administered intraperitoneally at a dose of 10 mg/kg daily.

  • Efficacy Evaluation: Tumor growth was monitored throughout the treatment period, and the percentage of tumor growth inhibition (TGI) was calculated at the end of the study by comparing the tumor volumes in the treated groups to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize key pathways and workflows.

SERD_Mechanism_of_Action cluster_cell Cancer Cell ER Estrogen Receptor (ER) Proteasome Proteasome ER->Proteasome Targeted to Transcription Gene Transcription (Cell Proliferation) ER->Transcription Activates Estrogen Estrogen Estrogen->ER Binds SERD SERD (e.g., this compound) SERD->ER Binds E3_Ligase E3 Ubiquitin Ligase SERD->E3_Ligase Recruits E3_Ligase->ER Ubiquitinates Degradation ER Degradation Proteasome->Degradation Leads to Ub Ubiquitin

Caption: Mechanism of Action of a SERD like this compound.

Xenograft_Workflow A MCF-7 Cell Culture B Harvest and Prepare Cell Suspension in Matrigel A->B C Subcutaneous Injection into Nude Mice B->C E Tumor Growth Monitoring C->E D Estradiol Pellet Implantation D->C F Randomization into Treatment Groups E->F G Daily Intraperitoneal Injection (Vehicle, Sniper(ER)-87, this compound) F->G H Continued Tumor Volume Measurement G->H I Data Analysis: Tumor Growth Inhibition H->I Logical_Comparison cluster_SERDs Selective Estrogen Receptor Degraders (SERDs) Sniper110 This compound Sniper87 Sniper(ER)-87 Sniper110->Sniper87 Is more potent than Potency In Vivo Potency (TGI in MCF-7 Xenografts) Sniper110->Potency Higher Sniper87->Potency Lower Fulvestrant Fulvestrant Fulvestrant->Potency High OralSERDs Oral SERDs (Elacestrant, Camizestrant, etc.) OralSERDs->Potency High

Assessing the Target Specificity of Sniper(ER)-110: A Comparative Guide to Nuclear Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals specializing in endocrine therapies, understanding the selectivity of targeted protein degraders is paramount. Sniper(ER)-110, a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), has emerged as a potent degrader of the Estrogen Receptor Alpha (ERα).[1][2] This guide provides a framework for evaluating the cross-reactivity of this compound against other members of the nuclear receptor superfamily, a critical step in preclinical development to anticipate potential off-target effects and ensure a favorable safety profile.

While specific quantitative data on the cross-reactivity of this compound with other nuclear receptors such as the Progesterone Receptor (PR), Androgen Receptor (AR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR) is not extensively available in the public domain, this guide outlines the established experimental methodologies to determine such selectivity.

Evaluating Cross-Reactivity: A Data-Driven Approach

To ascertain the specificity of this compound, a panel of assays targeting key nuclear receptors should be employed. The following table summarizes the essential experiments and presents a hypothetical data structure for comparing the activity of this compound across these receptors.

Nuclear ReceptorAssay TypeMetricHypothetical this compound ResultInterpretation
ERα (Target) Competitive Binding Assay IC50 5 nM High-affinity binding to the target receptor.
Reporter Gene Assay EC50 (antagonism) 10 nM Potent functional inhibition of ERα activity.
Western Blot DC50 (degradation) 2 nM Efficient degradation of the target protein.
Progesterone Receptor (PR) Competitive Binding AssayIC50> 10,000 nMLow to no binding affinity for PR.
Reporter Gene AssayEC50 (antagonism)> 10,000 nMNo significant functional impact on PR activity.
Western BlotDC50 (degradation)No degradation observed at 1,000 nMDoes not induce degradation of PR.
Androgen Receptor (AR) Competitive Binding AssayIC50> 10,000 nMLow to no binding affinity for AR.
Reporter Gene AssayEC50 (antagonism)> 10,000 nMNo significant functional impact on AR activity.
Western BlotDC50 (degradation)No degradation observed at 1,000 nMDoes not induce degradation of AR.
Glucocorticoid Receptor (GR) Competitive Binding AssayIC50> 10,000 nMLow to no binding affinity for GR.
Reporter Gene AssayEC50 (antagonism)> 10,000 nMNo significant functional impact on GR activity.
Western BlotDC50 (degradation)No degradation observed at 1,000 nMDoes not induce degradation of GR.
Mineralocorticoid Receptor (MR) Competitive Binding AssayIC50> 10,000 nMLow to no binding affinity for MR.
Reporter Gene AssayEC50 (antagonism)> 10,000 nMNo significant functional impact on MR activity.
Western BlotDC50 (degradation)No degradation observed at 1,000 nMDoes not induce degradation of MR.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are summaries of key experimental protocols.

Competitive Binding Assays

These assays determine the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.

Protocol Outline:

  • Receptor Preparation: Utilize purified recombinant nuclear receptor ligand-binding domains (LBDs) or cell lysates from cells overexpressing the target receptor.

  • Ligand Incubation: Incubate a constant concentration of a high-affinity radiolabeled or fluorescently labeled ligand for the specific nuclear receptor with the receptor preparation.

  • Competitor Addition: Add increasing concentrations of this compound to the incubation mixture.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Detection: Measure the amount of labeled ligand bound to the receptor. Common methods include scintillation proximity assay (SPA) for radioligands or fluorescence polarization (FP) for fluorescent ligands.[3][4]

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of this compound and determine the IC50 value, which is the concentration of the competitor required to displace 50% of the labeled ligand.

Cell-Based Reporter Gene Assays

Reporter gene assays measure the functional consequence of a compound binding to a nuclear receptor by quantifying the transcription of a reporter gene linked to a hormone response element.[1][5][6]

Protocol Outline:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, HeLa) and transiently transfect with two plasmids: one expressing the full-length nuclear receptor of interest (e.g., PR, AR, GR, or MR) and a second containing a reporter gene (e.g., luciferase or a fluorescent protein) under the control of a promoter with the corresponding hormone response element.[1][5][6]

  • Compound Treatment: Treat the transfected cells with a known agonist for the specific nuclear receptor to induce reporter gene expression. Concurrently, treat separate sets of cells with the agonist and increasing concentrations of this compound.

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for reporter gene expression.

  • Lysis and Detection: Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase or fluorescence for fluorescent proteins).

  • Data Analysis: Normalize the reporter signal to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability. Plot the normalized reporter activity against the concentration of this compound to determine the EC50 value for agonistic or antagonistic activity.

In Vitro Protein Degradation Assay (Western Blotting)

This assay directly assesses the ability of this compound to induce the degradation of specific nuclear receptors in a cellular context.

Protocol Outline:

  • Cell Culture and Treatment: Culture cell lines that endogenously express the nuclear receptors of interest (e.g., T47D for PR, LNCaP for AR). Treat the cells with increasing concentrations of this compound for various time points (e.g., 4, 8, 24 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the nuclear receptor of interest (PR, AR, GR, or MR) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection: Detect the protein bands using an appropriate substrate (e.g., chemiluminescent or fluorescent) and imaging system.

  • Data Analysis: Quantify the band intensities and normalize the level of the target nuclear receptor to the loading control. Determine the DC50 value, which is the concentration of this compound required to induce 50% degradation of the target protein.

Visualizing the Cross-Reactivity Workflow

The following diagram illustrates a typical workflow for screening a compound like this compound for cross-reactivity against a panel of nuclear receptors.

G cluster_0 Compound Screening Initiation cluster_1 Primary Target Engagement cluster_2 Off-Target Nuclear Receptor Panel cluster_3 Cross-Reactivity Assessment cluster_4 Data Analysis & Selectivity Profile SniperER110 This compound ERa_Binding ERα Competitive Binding Assay SniperER110->ERa_Binding ERa_Functional ERα Reporter Gene Assay SniperER110->ERa_Functional ERa_Degradation ERα Degradation Assay (Western Blot) SniperER110->ERa_Degradation Binding_Assays Competitive Binding Assays SniperER110->Binding_Assays Functional_Assays Reporter Gene Assays SniperER110->Functional_Assays Degradation_Assays Degradation Assays (Western Blot) SniperER110->Degradation_Assays Analysis Determine IC50, EC50, DC50 Values ERa_Binding->Analysis ERa_Functional->Analysis ERa_Degradation->Analysis PR Progesterone Receptor (PR) AR Androgen Receptor (AR) GR Glucocorticoid Receptor (GR) MR Mineralocorticoid Receptor (MR) Binding_Assays->Analysis Functional_Assays->Analysis Degradation_Assays->Analysis Profile Generate Selectivity Profile Analysis->Profile

Caption: Workflow for assessing this compound cross-reactivity.

Signaling Pathway Context

The specificity of this compound is critical as off-target effects on other nuclear receptors could lead to unintended physiological consequences. The following diagram illustrates the intended on-target pathway of this compound leading to ERα degradation, in contrast to potential off-target interactions.

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Interaction SniperER110_on This compound Ternary_on Ternary Complex (ERα-Sniper-IAP) SniperER110_on->Ternary_on Binds ERa ERα ERa->Ternary_on IAP IAP E3 Ligase IAP->Ternary_on Recruits Ub Ubiquitination Ternary_on->Ub Proteasome_on Proteasomal Degradation Ub->Proteasome_on Degraded_ERa Degraded ERα Proteasome_on->Degraded_ERa SniperER110_off This compound No_Binding No/Low Affinity Binding SniperER110_off->No_Binding Other_NR Other Nuclear Receptors (PR, AR, GR, MR) Other_NR->No_Binding

Caption: On-target vs. potential off-target pathways of this compound.

References

Safety Operating Guide

Navigating the Disposal of Sniper(ER)-110: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for a Novel PROTAC Compound

Sniper(ER)-110, a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) that induces estrogen receptor (ER) protein degradation, is a potent, novel research chemical.[1] As with all highly active compounds used in drug development and scientific research, adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental protection. Due to the specialized nature of this compound, a publicly available, official Safety Data Sheet (SDS) with specific disposal instructions is not readily accessible. The primary source for this critical information is the manufacturer or supplier, and it is imperative to obtain and review the SDS before handling or disposing of this compound.

This document provides essential guidance on the proper disposal of this compound, based on established best practices for potent and hazardous research chemicals. It is intended to supplement, not replace, the official SDS.

Immediate Safety and Handling Considerations

Before proceeding with any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

General Disposal Protocol for this compound

The disposal of potent research chemicals like this compound must comply with all federal, state, and local regulations. The following table outlines the general steps for its proper disposal.

StepProcedureKey Considerations
1. Waste Identification & Segregation Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., pipette tips, vials), and solutions. Segregate this waste from other laboratory waste.Never mix incompatible wastes. Store this compound waste in dedicated, clearly labeled containers.
2. Waste Collection & Containerization Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.For liquid waste, use secondary containment to prevent spills. For solid waste, such as contaminated gloves and bench paper, double-bagging is recommended.
3. Labeling Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (2241690-03-7) and an approximate concentration if in solution.Proper labeling is crucial for identification by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
4. Storage Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated.Do not accumulate large quantities of waste. Follow your institution's guidelines on maximum storage times for hazardous waste.
5. Disposal Arrange for the disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste management company.Do not attempt to dispose of this compound down the drain or in the regular trash. This is illegal and environmentally harmful.
6. Decontamination of Empty Containers For containers that held this compound, the first one to three rinses with a suitable solvent must be collected and disposed of as hazardous waste.[2] Subsequent rinses may be permissible for regular disposal, pending verification with your institution's EHS guidelines.The high potency of this compound necessitates meticulous decontamination of all associated containers to prevent residual contamination.

Experimental Protocols for Safe Handling

While specific experimental protocols for the disposal of this compound are not publicly documented, the principles of handling potent compounds should be strictly followed. Any procedure that could generate aerosols, such as sonication or vigorous vortexing of solutions containing this compound, should be performed within a contained environment like a fume hood.

When preparing solutions of this compound for experiments or disposal, it is crucial to use the smallest feasible quantities to minimize waste generation. Accurate weighing and careful transfer of the compound are essential to prevent spills and contamination of the surrounding workspace.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial waste generation to final removal from the laboratory.

G This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 Disposal Coordination cluster_2 Final Disposal A Waste Generation (e.g., unused compound, contaminated labware) B Segregate this compound Waste A->B C Collect in Designated, Labeled Hazardous Waste Container B->C D Store Securely in a Designated Area C->D E Contact Institutional EHS or Certified Waste Contractor D->E F Schedule Waste Pickup E->F G Waste is Transported to a Licensed Disposal Facility F->G H Proper Disposal via Incineration or Other Approved Method G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these guidelines and, most importantly, the specific instructions provided in the manufacturer's Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Essential Safety and Logistical Information for Handling Sniper(ER)-110

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper handling of investigational compounds is paramount. This document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans for Sniper(ER)-110, a potent, research-grade estrogen receptor (ER) degrader.

This compound is a chemical compound designed for targeted protein degradation, specifically to induce the degradation of the estrogen receptor.[1][2][3][4][5] As a biologically active small molecule, it should be handled with care to minimize exposure and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent research compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to potent chemical compounds. The minimum required PPE for handling this compound in a laboratory setting is outlined below.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of a spill, minimizing contamination of the inner glove and skin.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes, aerosols, and solid particulates.
Body Protection A fully fastened lab coat, preferably a disposable or dedicated one.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or when there is a potential for aerosol generation.Minimizes the risk of inhaling fine particles of the potent compound.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: Safe Handling Procedures

Adherence to standard operating procedures is critical to minimize the risk of exposure during routine laboratory work with this compound.

1. Designated Work Area:

  • All work with this compound, especially the handling of the solid compound, should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.

  • The work area should be clearly labeled to indicate the presence of a potent compound.

2. Weighing and Reconstitution:

  • Weighing of the solid this compound compound should be performed within a containment enclosure (e.g., a balance enclosure or fume hood) to prevent the dispersal of fine powders.

  • Use appropriate tools (e.g., anti-static spatulas) to handle the solid.

  • When reconstituting the compound, add the solvent slowly and carefully to avoid splashing. Most research chemicals of this type are dissolved in solvents like DMSO.

3. General Handling:

  • Avoid direct contact with the solid compound and its solutions.

  • Use disposable equipment (e.g., pipette tips, tubes) whenever possible to prevent cross-contamination.

  • After handling, thoroughly wash hands with soap and water, even if gloves were worn.

4. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for potent compound disposal.
Solutions of this compound Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes, gloves) Place in a sealed, labeled hazardous waste bag or container for incineration or other approved disposal methods.
Contaminated Solvents Collect in a designated, labeled solvent waste container. Be mindful of chemical compatibility with other waste in the container.

Experimental Workflow and Signaling Pathway Diagrams

To facilitate a deeper understanding of the operational context and the compound's mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area prep_weigh Weigh Solid this compound prep_area->prep_weigh prep_reconstitute Reconstitute in Solvent prep_weigh->prep_reconstitute exp_treat Treat Cells or Administer to Model System prep_reconstitute->exp_treat exp_incubate Incubate for Desired Time exp_treat->exp_incubate exp_analyze Analyze Protein Levels (e.g., Western Blot) exp_incubate->exp_analyze cleanup_decontaminate Decontaminate Work Area exp_analyze->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_ppe Doff and Dispose of PPE cleanup_dispose_solid->cleanup_ppe

Caption: General workflow for handling a potent research compound like this compound.

G sniper This compound ternary Ternary Complex (ER-Sniper-IAP) sniper->ternary er Estrogen Receptor (ERα) er->ternary iap IAP E3 Ligase iap->ternary ub_er Ubiquitinated ERα ternary->ub_er Ubiquitination ubiquitin Ubiquitin ubiquitin->ternary proteasome Proteasome ub_er->proteasome degradation ERα Degradation proteasome->degradation

Caption: Mechanism of action for this compound-induced protein degradation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.